Diethylsulfamoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-diethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYAAZRKZRTLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460102 | |
| Record name | diethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20588-68-5 | |
| Record name | diethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethylsulfamoyl Chloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of the chemical properties, structure, and reactivity of diethylsulfamoyl chloride, a key reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Physical Properties
This compound, with the CAS number 824-84-0, is a reactive organosulfur compound. Its molecular formula is C₄H₁₀ClNO₂S, and it has a molecular weight of 171.65 g/mol . The chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N,N-Diethylsulfamoyl chloride | |
| CAS Number | 824-84-0 | |
| Molecular Formula | C₄H₁₀ClNO₂S | |
| Molecular Weight | 171.65 g/mol | |
| Boiling Point | 80 °C at 1 Torr | |
| Appearance | Information not available | |
| Density | Information not available | |
| Melting Point | Information not available | |
| Solubility | Information not available |
Molecular Structure and Spectroscopic Data
The structure of this compound features a central sulfur atom bonded to two oxygen atoms, a chlorine atom, and a diethylamino group. The tetrahedral geometry around the sulfur atom is crucial for its reactivity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups and a triplet for the methyl protons (-CH₃). The chemical shifts would be influenced by the electron-withdrawing sulfamoyl chloride group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the S=O stretching vibrations (typically in the region of 1350-1170 cm⁻¹) and the S-Cl bond.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and parts of the diethylamino group.
Reactivity and Chemical Properties
This compound is a reactive electrophile, primarily due to the electron-withdrawing nature of the sulfonyl group and the presence of a good leaving group (chloride). Its reactivity is central to its utility in organic synthesis.
Key Reactions:
-
Sulfonamide Formation: The most significant reaction of this compound is its reaction with primary and secondary amines to form the corresponding N,N-diethylsulfonamides. This reaction is fundamental in the synthesis of a wide array of biologically active molecules.
-
Hydrolysis: Like other sulfamoyl chlorides, the diethyl derivative is susceptible to hydrolysis. It reacts with water to produce diethylamine and sulfuric acid. Kinetic studies have shown that this compound hydrolyzes faster than its dimethyl analog. This highlights the influence of the ethyl groups on the reactivity at the sulfur center.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure for the synthesis of dialkylsulfamoyl chlorides can be adapted.
General Synthesis of Dialkylsulfamoyl Chlorides:
The synthesis typically involves the reaction of the corresponding dialkylamine with sulfuryl chloride. The reaction is usually carried out in an inert solvent at low temperatures to control the exothermic reaction.
Purification:
The crude product is typically purified by distillation under reduced pressure to obtain the pure dialkylsulfamoyl chloride.
Applications in Drug Development
The sulfamoyl group is a critical pharmacophore in a variety of drugs. This compound serves as a key building block for introducing the N,N-diethylsulfamoyl moiety into potential drug candidates. This functional group can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.
Safety and Handling
This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a dry, inert atmosphere. Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when handling this chemical.
Disclaimer: This document is for informational purposes only and does not constitute a warranty of any kind. Users should consult the relevant safety data sheets (SDS) and conduct their own risk assessments before handling this compound.
An In-depth Technical Guide to the Synthesis of Diethylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Diethylsulfamoyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for the key reactions cited.
Introduction
This compound, with the chemical formula (C₂H₅)₂NSO₂Cl, is a reactive organic compound widely utilized as a sulfamoylating agent. Its ability to introduce the diethylsulfamoyl moiety into various molecular scaffolds makes it an important building block in medicinal chemistry and organic synthesis. This guide focuses on the practical synthesis of this reagent, providing researchers with the necessary information for its preparation in a laboratory setting.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through the reaction of a diethylamine source with a sulfurylating agent. The most common and industrially relevant methods are detailed below.
Reaction of Diethylamine with Sulfuryl Chloride
The most direct and widely employed method for the synthesis of this compound involves the reaction of diethylamine with sulfuryl chloride (SO₂Cl₂).[1] This reaction is typically performed in an inert solvent under controlled temperature conditions to manage its exothermic nature. The reaction proceeds via a nucleophilic attack of the diethylamine on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the desired product along with diethylammonium chloride as a byproduct.
A general workflow for this synthesis is depicted in the following diagram:
Other Synthetic Approaches
Alternative methods for the synthesis of this compound have also been reported, although they are generally less common. These include:
-
Reaction of Diethylamine Hydrochloride with Chlorosulfonic Acid: This classical approach involves the reaction of diethylamine hydrochloride with chlorosulfonic acid, followed by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This method can produce the desired product in good purity, though the harsh reaction conditions may not be suitable for all applications.
-
Binkley and Degering Procedure Adaptation: This method, originally developed for the synthesis of dimethylsulfamoyl chloride, can be adapted for the diethyl derivative. It involves the treatment of sodium diethylamide with sulfuryl chloride under anhydrous conditions. This procedure requires careful temperature control to minimize side reactions and decomposition.
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthesis pathways of this compound and its dimethyl analog for comparison.
| Synthesis Pathway | Starting Materials | Yield | Purity | Key Reaction Conditions | Reference |
| This compound via Diethylamine and Sulfuryl Chloride | Diethylamine, Sulfuryl Chloride | ~80% | >95% | Anhydrous solvent (e.g., dichloromethane), controlled temperature (10-20 °C), inert atmosphere, vacuum distillation. | [1] |
| This compound via Diethylamine HCl and Chlorosulfonic Acid | Diethylamine Hydrochloride, Chlorosulfonic Acid | - | 85-92% | Followed by treatment with thionyl chloride or phosphorus pentachloride. | |
| This compound via Binkley and Degering Procedure (adapted) | Sodium Diethylamide, Sulfuryl Chloride | 60-70% | - | Anhydrous conditions, careful temperature control. | |
| Dimethylsulfamoyl chloride via Dimethylamine and Sulfuryl Chloride (for comparison) | Dimethylamine (gas), Sulfuryl Chloride (liquid) | ~80% | >97% | Dry conditions, temperature maintained between 10-20 °C, purification by vacuum distillation. | [2][3] |
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound from diethylamine and sulfuryl chloride.
Synthesis of this compound from Diethylamine and Sulfuryl Chloride[1]
Materials:
-
Diethylamine
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous inert solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve diethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10-20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture to remove any precipitated diethylammonium chloride.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Signaling Pathways and Logical Relationships
The core of the primary synthesis method is a nucleophilic substitution reaction. The following diagram illustrates this chemical transformation.
Conclusion
The synthesis of this compound is a well-established process, with the reaction of diethylamine and sulfuryl chloride being the most efficient and high-yielding method. This guide provides the essential information for researchers to safely and effectively prepare this important reagent. Careful control of reaction conditions, particularly temperature and moisture, is crucial for obtaining high purity and yield. The provided experimental protocol serves as a reliable starting point for laboratory-scale synthesis.
References
Diethylsulfamoyl Chloride: A Technical Deep-Dive into its Mechanism of Action in Sulfamoylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylsulfamoyl chloride ((C₂H₅)₂NSO₂Cl) is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the diethylsulfamoyl moiety onto various nucleophilic substrates. This process, known as sulfamoylation, is of significant interest in medicinal chemistry due to the prevalence of the sulfamide and sulfamate functional groups in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the mechanism of action of this compound in sulfamoylation reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical synthetic transformation.
Introduction
The sulfamoyl group, -SO₂NR₂, is a key pharmacophore found in numerous therapeutic agents, including anticancer drugs and carbonic anhydrase inhibitors. This compound serves as a direct and efficient precursor for the synthesis of N,N-diethylsulfamides and O-diethylsulfamates. Understanding the underlying mechanism of its reaction with various nucleophiles is paramount for optimizing reaction conditions, predicting outcomes, and designing novel therapeutic agents. This document will systematically dissect the mechanistic pathways, present relevant kinetic and yield data, and provide practical experimental guidance for the use of this compound in sulfamoylation.
Mechanism of Action in Sulfamoylation
The reaction of this compound with nucleophiles, such as amines and alcohols, proceeds through a nucleophilic substitution mechanism at the electrophilic sulfur atom. Kinetic studies and comparisons with related sulfonyl chlorides, such as dimethylsulfamoyl chloride, strongly suggest that the reaction predominantly follows a bimolecular nucleophilic substitution (Sₙ2) pathway.
In this mechanism, the nucleophile directly attacks the sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently displaced as a leaving group, resulting in the formation of the sulfamoylated product. The presence of two ethyl groups on the nitrogen atom influences the reactivity of the sulfamoyl chloride through both electronic and steric effects. Comparative hydrolysis studies have shown that this compound hydrolyzes faster than dimethylsulfamoyl chloride, indicating a greater reactivity, which can be attributed to the electron-donating nature of the ethyl groups.
Reaction with Amines (N-Sulfamoylation)
The reaction of this compound with primary and secondary amines yields N,N-diethylsulfamides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Reaction with Alcohols and Phenols (O-Sulfamoylation)
The reaction with alcohols and phenols produces O-diethylsulfamates. Similar to N-sulfamoylation, a base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide ion, which then attacks the sulfamoyl chloride.
Quantitative Data
While comprehensive kinetic data for the reactions of this compound are not extensively tabulated in the literature, the following tables summarize representative yields and conditions for the synthesis of N,N-diethylsulfamides and O-diethylsulfamates.
Table 1: Synthesis of N,N-Diethylsulfamides
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethylamine | NaOH | DCM/H₂O | 0 to RT | 2 | - | [1] |
| Various Amino Acids | - | - | - | - | Good to Excellent | [2] |
Table 2: Synthesis of Phenyl Diethylsulfamate
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | Triethylamine | Dichloromethane | 0 to RT | 12-24 | High | [3][4] |
Table 3: Spectral Data for Representative N,N-Diethylsulfamides
| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) | Reference |
| N,N-diethyl-1-tosylpyrrolidine-2-carboxamide | 1678 (C=O), 1155, 1107 (SO₂) | 7.77-7.75 (d, 2H), 7.28-7.26 (d, 2H), 4.77-4.74 (dd, 1H), 3.49-3.29 (m, 5H), 2.40 (s, 3H), 2.09-1.81 (m, 4H), 1.27-1.06 (m, 6H) | 225.0, 224.0, 169.1, 155.0 | [1] |
| N,N-diethyl-3-methyl-2-(4-methylphenylsulfonamido) butanamide | 3260 (NH), 1668 (C=O), 1167, 1090 (SO₂) | 7.68-7.66 (d, 2H), 7.23-7.21 (d, 2H), 5.78-5.75 (d, 1H), 3.81-3.78 (dd, 1H), 3.09-3.00 (m, 4H), 2.36 (s, 3H), 1.82-1.77 (m, 1H), 1.03-0.81 (m, 12H) | - | [1] |
Experimental Protocols
General Procedure for the Synthesis of Phenyl Diethylsulfamate[3][4]
Materials:
-
Phenol
-
This compound
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Biological Relevance and Signaling Pathways
The diethylsulfamoyl moiety is a critical component in the design of inhibitors for several key enzyme families implicated in various diseases, particularly cancer.
Steroid Sulfatase (STS) Inhibition
Steroid sulfatase is a crucial enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates.[5] Its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.[6][7] Diethylsulfamoylated compounds, particularly those based on a phenol core, are potent, irreversible inhibitors of STS.[5][8] The diethylsulfamate group is believed to be hydrolyzed within the active site of STS, leading to a reactive sulfamoyl species that covalently modifies and inactivates the enzyme.
Carbonic Anhydrase (CA) Inhibition
Certain carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[9][10] Sulfonamides are a well-established class of CA inhibitors. While many reported inhibitors feature a primary sulfonamide group, the incorporation of a diethylsulfamoyl moiety can be explored to modulate selectivity and pharmacokinetic properties. The sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, disrupting its catalytic activity.
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] The design of kinase inhibitors often involves targeting the ATP-binding site. The sulfamoyl group can be incorporated into inhibitor scaffolds to form crucial hydrogen bonding interactions with the kinase hinge region, contributing to high-affinity binding. While specific examples of diethylsulfamoyl-containing kinase inhibitors are not as prevalent as other substitution patterns, the versatility of the sulfamoylation reaction allows for its incorporation into novel kinase inhibitor designs.
Conclusion
This compound is a valuable and reactive reagent for the synthesis of N,N-diethylsulfamides and O-diethylsulfamates through a nucleophilic substitution mechanism, predominantly following an Sₙ2 pathway. The resulting diethylsulfamoylated compounds have demonstrated significant potential as therapeutic agents, particularly as inhibitors of steroid sulfatase in the context of breast cancer. This guide has provided a comprehensive overview of the mechanistic principles, quantitative data, and practical experimental procedures for the use of this compound. Further research into the kinetics of its reactions and the exploration of diethylsulfamoylated scaffolds for other biological targets, such as carbonic anhydrases and kinases, will undoubtedly continue to expand its utility in medicinal chemistry and drug discovery.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. daneshyari.com [daneshyari.com]
- 9. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Diethylsulfamoyl Chloride: A Technical Guide for Scientific Professionals
An In-depth Examination of its Physicochemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Diethylsulfamoyl chloride. The information is curated to support its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis. This document includes tabulated physicochemical data, detailed experimental protocols, and visual representations of its primary synthetic pathways.
Physicochemical Properties
This compound (CAS No. 20588-68-5) is an organosulfur compound with the molecular formula C₄H₁₀ClNO₂S.[1] It is a key synthetic intermediate, valued for the introduction of the diethylsulfamoyl moiety into organic molecules.
Structural and Molecular Data
| Identifier | Value |
| IUPAC Name | N,N-diethylsulfamoyl chloride[1] |
| CAS Number | 20588-68-5[1] |
| Molecular Formula | C₄H₁₀ClNO₂S[1] |
| Molecular Weight | 171.65 g/mol [1] |
| Canonical SMILES | CCN(CC)S(=O)(=O)Cl[1] |
| InChI Key | NDYAAZRKZRTLQC-UHFFFAOYSA-N[1] |
Physical Properties
The available physical property data for this compound is summarized below. It should be noted that some of this information is derived from chemical supplier catalogues and may not be from primary literature sources.
| Property | Value | Source(s) |
| Physical State | Liquid at room temperature | [1] |
| Boiling Point | 91 °C at 10 Torr | [2][3] |
| 223.6 °C at 760 mmHg | [4] | |
| Melting Point | Not definitively established; liquid at room temperature | [1] |
| Density | 1.2275 g/cm³ at 17 °C | [2] |
| Refractive Index | 1.479 | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. Strong absorption bands corresponding to the sulfur-oxygen double bond (S=O) stretching vibrations are typically observed in the range of 1170-1190 cm⁻¹.[1] Additional characteristic peaks include those for the sulfonyl chloride group, which appear between 1350-1370 cm⁻¹.[1] The carbon-hydrogen (C-H) stretching vibrations of the ethyl groups are expected in the 2800-3000 cm⁻¹ region.[1]
Mass Spectrometry (MS)
Mass spectral analysis of this compound reveals a molecular ion peak at a mass-to-charge ratio (m/z) of 171, which corresponds to its molecular weight.[1] The isotopic pattern of the molecular ion will show the characteristic 3:1 ratio for the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).[1] Common fragmentation patterns in electron ionization mass spectrometry are expected to involve the loss of the chlorine atom and ethyl groups.[1]
Chemical Properties and Reactivity
This compound is a reactive compound, primarily used as an electrophile in nucleophilic substitution reactions. Its reactivity is centered around the sulfonyl chloride functional group.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to form diethylsulfamic acid and hydrochloric acid. It has been noted in comparative studies that this compound hydrolyzes at a significantly faster rate than its dimethyl analogue, approximately eight times faster.[5] This increased reactivity is attributed to the potential for hydrogen participation from the ethyl groups, which can stabilize the transition state of the hydrolysis reaction.[5]
Reactions with Amines
A primary application of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key reactions of this compound.
Synthesis of this compound
Reaction Scheme:
Synthesis of this compound
Materials:
-
Diethylamine
-
Sulfuryl chloride
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), place a solution of diethylamine in anhydrous diethyl ether.
-
Cool the flask in an ice-salt bath to maintain a low temperature.
-
Slowly add a solution of sulfuryl chloride in anhydrous diethyl ether to the stirred diethylamine solution via the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
The reaction mixture will likely form a precipitate of diethylamine hydrochloride. Filter the mixture to remove the solid salt.
-
Wash the filtrate with cold, dilute hydrochloric acid and then with water to remove any remaining amine or salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Reaction with a Primary Amine to Form a Sulfonamide
The following is a general procedure for the sulfonylation of a primary amine using this compound.
Reaction Workflow:
General Sulfonamide Formation
Materials:
-
Primary amine
-
This compound
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
Procedure:
-
Dissolve the primary amine and the base (typically 1.1 to 1.5 equivalents) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Concluding Remarks
This compound is a versatile reagent in organic synthesis, particularly for the formation of sulfonamides which are of significant interest in medicinal chemistry. While some of its physical properties are not extensively documented in readily available literature, its chemical reactivity is well-understood and analogous to other sulfamoyl chlorides. The protocols provided in this guide offer a solid foundation for its use in a research and development setting. As with all reactive chlorides, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential when handling this compound.
References
- 1. Buy this compound | 20588-68-5 [smolecule.com]
- 2. China this compound 20588-68-5 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 3. This compound [myskinrecipes.com]
- 4. N,N-diethylsulfamoyl chloride20588-68-5,Purity96%_United States Biological [molbase.com]
- 5. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
Technical Guide: Physicochemical Properties of N,N-Dimethylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular weight and chemical formula for N,N-Dimethylsulfamoyl chloride, a reagent frequently utilized in organic synthesis. While the inquiry specified "diethylsulfamoyl chloride," public chemical databases predominantly provide information for the dimethyl- analogue, suggesting a possible misnomer in the original query. This document focuses on the well-characterized N,N-Dimethylsulfamoyl chloride.
Quantitative Data Summary
The following table summarizes the key molecular identifiers for N,N-Dimethylsulfamoyl chloride.
| Property | Value | Citations |
| Chemical Name | N,N-Dimethylsulfamoyl chloride | [1][2] |
| Synonyms | Dimethylamidosulfonyl chloride, Dimethylaminosulfonyl chloride | [2] |
| Molecular Formula | C₂H₆ClNO₂S | [1][2][3] |
| Molecular Weight | 143.59 g/mol | [1] |
| Exact Mass | 142.980774 Da | |
| CAS Number | 13360-57-1 | [1][2][3] |
Experimental Protocols
The determination of the molecular weight and formula of N,N-Dimethylsulfamoyl chloride is achieved through standard analytical chemistry techniques.
1. Mass Spectrometry for Molecular Weight and Formula Determination:
-
Methodology: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The high accuracy of this technique allows for the determination of the elemental composition, thus confirming the molecular formula.
-
Instrumentation: A typical instrument would be a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: A dilute solution of N,N-Dimethylsulfamoyl chloride in a suitable volatile organic solvent is prepared and introduced into the instrument.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. The exact mass of this peak is used to calculate the elemental composition using specialized software, which confirms the molecular formula of C₂H₆ClNO₂S.
2. Gas Chromatography (GC) for Purity Assessment:
-
Methodology: Gas chromatography is utilized to assess the purity of the compound, which is essential for accurate molecular weight determination. The sample is vaporized and passed through a capillary column, separating it from any impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS).
-
Sample Preparation: The sample is dissolved in an appropriate solvent and injected into the GC.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the compound and any impurities. The area under the peak for N,N-Dimethylsulfamoyl chloride relative to the total area of all peaks gives the purity percentage.
Molecular Structure and Composition
The following diagram illustrates the logical relationship of the constituent atoms within the N,N-Dimethylsulfamoyl chloride molecule.
Caption: Atomic composition of N,N-Dimethylsulfamoyl chloride.
References
An In-depth Technical Guide to Diethylsulfamoyl Chloride (CAS 20588-68-5): Properties, Hazards, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethylsulfamoyl chloride (CAS 20588-68-5), a reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals. This document details its chemical and physical properties, associated hazards, and toxicological data, largely extrapolated from its close structural analog, Dimethylsulfamoyl chloride, due to limited specific data. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis, and discusses the biological significance of its derivatives as antimicrobial agents by detailing their mechanism of action within the bacterial folate synthesis pathway. Visual diagrams are provided to illustrate key workflows and biological pathways.
Chemical Identity and Properties
This compound, with the CAS number 20588-68-5, is an organosulfur compound. It serves as a crucial reagent for introducing the N,N-diethylsulfamoyl group into organic molecules.
Table 1: Chemical and Physical Properties of this compound and its Analog
| Property | This compound (CAS 20588-68-5) | Dimethylsulfamoyl Chloride (CAS 13360-57-1) - Analog for Reference |
| IUPAC Name | N,N-diethylsulfamoyl chloride | N,N-dimethylsulfamoyl chloride |
| Synonyms | DESCl, Diethylaminosulfonyl chloride | DMSC, Dimethylaminosulfonyl chloride |
| Molecular Formula | C₄H₁₀ClNO₂S | C₂H₆ClNO₂S |
| Molecular Weight | 171.65 g/mol | 143.59 g/mol |
| Boiling Point | 91 °C @ 10 Torr | 80 °C @ 16 mmHg; 114 °C @ 75 mmHg |
| Density | 1.2275 g/cm³ @ 17 °C | 1.337 g/mL @ 25 °C |
| Refractive Index | Not Reported | n20/D 1.452 |
| Flash Point | Not Reported | 65 °C (149 °F) - closed cup |
| Solubility | Reacts with water | Decomposes in water |
| SMILES | CCN(CC)S(=O)(=O)Cl | CN(C)S(=O)(=O)Cl |
| InChI Key | NDYAAZRKZRTLQC-UHFFFAOYSA-N | JFCHSQDLLFJHOA-UHFFFAOYSA-N |
Hazards and Toxicology
Due to a lack of specific toxicological data for this compound, the information presented below is based on its close structural analog, Dimethylsulfamoyl chloride (CAS 13360-57-1). It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater hazards.
This compound is a corrosive and toxic substance. It is moisture-sensitive and reacts with water, which can produce hazardous byproducts.[1]
Table 2: Toxicological Data for Dimethylsulfamoyl Chloride (Analog)
| Metric | Value | Species | Route | Reference |
| LD50 | 900 mg/kg | Mouse | Oral | [2][3] |
| LC50 | >300 mg/m³/10min | Mouse | Inhalation | [4] |
GHS Hazard Classification (based on Dimethylsulfamoyl Chloride): [4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
-
Carcinogenicity (Category 1B): May cause cancer.
Handling and Safety Precautions: [2]
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.
-
Store in a tightly sealed container in a cool, dry place.
Synthesis and Experimental Protocols
This compound is a key intermediate in the synthesis of a wide range of sulfonamide derivatives.[5]
General Synthesis Workflow
The synthesis of a target molecule using this compound typically follows a multi-step process involving the reaction, work-up, purification, and analysis of the product.
Caption: Workflow for chemical synthesis and purification.
Synthesis of this compound (Generalized Protocol)
This protocol is a generalized procedure based on common methods for synthesizing sulfamoyl chlorides.
Materials:
-
Diethylamine
-
Sulfuryl chloride
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Set up a dry, inert atmosphere in the reaction flask.
-
Dissolve diethylamine in the anhydrous solvent in the flask and cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same anhydrous solvent to the cooled diethylamine solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., diethylammonium chloride).
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Analytical Methods (Generalized Protocols)
Purpose: To assess the purity and identify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for polar compounds.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).
-
Inject a small volume of the sample solution into the GC.
-
Run a temperature program that allows for the separation of the main component from any impurities.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify the components by comparison with spectral libraries or known standards.
Purpose: To determine the purity and quantify related substances.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a sample solution of the material to be tested in the same solvent.
-
Set the UV detector to a wavelength where the compound has significant absorbance.
-
Inject the standard and sample solutions into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to elute the components.
-
The purity is determined by comparing the peak area of the main component to the total area of all peaks.
Biological Activity and Mechanism of Action of Derivatives
This compound itself is not typically the biologically active agent. Instead, it is a valuable reagent for synthesizing sulfonamide derivatives, which are known for their antimicrobial properties.[5]
Antimicrobial Activity of Sulfonamides
Sulfonamides are bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria without directly killing them.[6] They are effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[7]
Mechanism of Action: Inhibition of Folate Synthesis
The primary mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[8][9][10] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the production of nucleotides and, consequently, DNA and RNA.[8][11] Humans are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[9][10]
Caption: Sulfonamides competitively inhibit DHPS in the bacterial folate pathway.
Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Diffusion Method - Generalized)
This protocol outlines a general method for assessing the antimicrobial activity of sulfonamide derivatives.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strain(s) of interest
-
Sterile swabs
-
Sterile filter paper discs
-
Solution of the test sulfonamide derivative in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disc
-
Negative control disc (solvent only)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known concentration of the test sulfonamide solution.
-
Aseptically place the impregnated discs, along with the positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Measure the diameter of the zones of inhibition (areas of no bacterial growth) around each disc. The size of the zone corresponds to the antimicrobial activity of the substance.
Antimicrobial Drug Screening Workflow
The process of screening new chemical entities, such as derivatives of this compound, for antimicrobial activity involves a systematic approach from initial testing to the determination of potency.
Caption: Systematic workflow for screening new antimicrobial compounds.
Conclusion
This compound (CAS 20588-68-5) is a valuable and reactive chemical intermediate, primarily utilized in the synthesis of sulfonamides for pharmaceutical and agrochemical applications. While specific toxicological data for this compound is limited, information from its close analog, Dimethylsulfamoyl chloride, indicates that it should be handled as a corrosive, toxic, and potentially carcinogenic substance, necessitating stringent safety protocols. The antimicrobial activity of its sulfonamide derivatives is well-established, functioning through the inhibition of the bacterial folate synthesis pathway. This guide provides a foundational understanding for researchers and professionals working with this compound and its derivatives, emphasizing safe handling, synthetic utility, and the biological relevance of its downstream products. Further research is warranted to fully characterize the specific toxicological profile of this compound.
References
- 1. CAS 13360-57-1: Dimethylsulfamoyl chloride | CymitQuimica [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Dimethylsulfamoyl chloride | CAS#:13360-57-1 | Chemsrc [chemsrc.com]
- 4. Dimethylsulphamoyl chloride | C2H6ClNO2S | CID 83372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. picmonic.com [picmonic.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 11. Folate - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: The Reactivity of Diethylsulfamoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylsulfamoyl chloride ((C₂H₅)₂NSO₂Cl) is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its reactivity is characterized by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, water, and thiols. The discussion is supported by available quantitative data, detailed experimental protocols for analogous reactions, and an exploration of the underlying reaction mechanisms. Due to the limited specific kinetic and yield data for this compound in publicly accessible literature, this guide draws upon well-established principles of organic chemistry and data from closely related analogs, primarily dimethylsulfamoyl chloride, to provide a robust predictive framework for its reactivity.
Core Reactivity Principles
The central feature of this compound's reactivity is the sulfonyl chloride functional group (-SO₂Cl). The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the central sulfur atom highly electrophilic and thus prone to attack by nucleophiles.
The predominant mechanism for the reaction of this compound with nucleophiles is a nucleophilic acyl substitution , which is believed to proceed primarily through a bimolecular Sₙ2 pathway. This mechanism involves the direct attack of the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. Solvolysis reactions, particularly in highly polar and ionizing solvents, may exhibit some characteristics of an Sₙ1-like pathway, but the Sₙ2 mechanism is generally considered to be the major route.
Reactivity with Common Nucleophiles
Reaction with Amines (Aminolysis)
The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of N,N-diethylsulfonamides. These reactions are typically fast and exothermic. A base, such as triethylamine or pyridine, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine nucleophile and render it unreactive.
General Reaction: (C₂H₅)₂NSO₂Cl + R₂NH → (C₂H₅)₂NSO₂NR₂ + HCl
Reaction with Alcohols and Phenols (Alcoholysis/Phenolysis)
This compound reacts with alcohols and phenols to form N,N-diethylsulfamate esters. These reactions are generally slower than those with amines and often require heating or the presence of a non-nucleophilic base to drive the reaction to completion by scavenging the HCl produced.
General Reaction: (C₂H₅)₂NSO₂Cl + ROH → (C₂H₅)₂NSO₂OR + HCl
Reaction with Water (Hydrolysis)
This compound is highly reactive with water, undergoing hydrolysis to produce N,N-diethylsulfamic acid and hydrochloric acid. This reaction is rapid and necessitates that all reactions involving this compound be conducted under anhydrous conditions to prevent decomposition of the starting material.
General Reaction: (C₂H₅)₂NSO₂Cl + H₂O → (C₂H₅)₂NSO₃H + HCl
A comparative study has shown that this compound hydrolyzes approximately eight times faster than dimethylsulfamoyl chloride. This suggests that the larger ethyl groups may facilitate the reaction, possibly through stabilization of the transition state via hydrogen bonding interactions with the solvent.
Reaction with Thiols (Thiolysis)
Thiols, being excellent nucleophiles, are expected to react readily with this compound to form N,N-diethylthiosulfonates. Similar to reactions with alcohols, the use of a base is beneficial to deprotonate the thiol to the more nucleophilic thiolate anion.
General Reaction: (C₂H₅)₂NSO₂Cl + RSH → (C₂H₅)₂NSO₂SR + HCl
Quantitative Data
Specific quantitative kinetic and yield data for the reactions of this compound are scarce in the literature. The table below summarizes the available comparative data and provides expected trends based on the reactivity of analogous sulfamoyl chlorides.
| Nucleophile | Product Type | Relative Rate | Typical Conditions | Expected Yield | Notes |
| Water | Sulfamic Acid | Fast | Aqueous media | High (decomposition) | This compound hydrolyzes ~8 times faster than dimethylsulfamoyl chloride. |
| Primary Amines | Sulfonamide | Very Fast | Aprotic solvent, with base (e.g., triethylamine) | High (>90%) | Highly favorable reaction. |
| Secondary Amines | Sulfonamide | Fast | Aprotic solvent, with base | High (>85%) | Generally slightly slower than primary amines due to steric hindrance. |
| Alcohols | Sulfamate Ester | Moderate | Aprotic solvent, with base, often requires heat | Moderate to High | Slower than aminolysis. |
| Phenols | Sulfamate Ester | Slow to Moderate | Aprotic solvent, with base, often requires heat | Moderate | Reactivity is dependent on the electronic nature of the phenol. |
| Thiols | Thiosulfonate | Fast | Aprotic solvent, with base | High | Thiols are generally more nucleophilic than corresponding alcohols. |
Experimental Protocols (Representative Examples)
The following protocols are based on general procedures for the synthesis of sulfonamides and sulfamate esters using sulfonyl chlorides and are expected to be applicable to this compound with minor modifications.
General Procedure for the Synthesis of N,N-Diethylsulfonamides
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: A non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents) or pyridine, is added to the amine solution.
-
Cooling: The reaction mixture is cooled to 0 °C using an ice bath.
-
Addition of this compound: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Stirring is continued for an additional 2-12 hours, with the reaction progress monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
General Procedure for the Synthesis of N,N-Diethylsulfamate Esters
-
Reaction Setup: In a dry, inert atmosphere, a solution of the alcohol or phenol (1.0 equivalent) and a non-nucleophilic base such as pyridine (which can also act as the solvent) or triethylamine (1.1-1.5 equivalents) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of this compound: this compound (1.0-1.2 equivalents) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent. The solution is washed successively with dilute acid (e.g., 1 M HCl) to remove the base, water, and brine. The organic layer is then dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
Purification: The crude sulfamate ester is purified by column chromatography or distillation.
Visualization of the General Reaction Mechanism
The following diagram illustrates the general Sₙ2-type nucleophilic substitution mechanism for the reaction of this compound with a generic nucleophile (Nu-H).
Safety and Handling
This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3][4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[1][3] It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1][4][5] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[1][5]
Conclusion
This compound is a valuable synthetic intermediate that exhibits predictable reactivity towards a variety of nucleophiles. Its reactions are dominated by nucleophilic substitution at the sulfonyl sulfur, primarily via an Sₙ2 mechanism, to afford sulfonamides, sulfamate esters, and other sulfur-containing compounds. While specific quantitative data for this compound remains limited, a strong understanding of its reactivity can be derived from its structural analogs and fundamental principles of organic chemistry. The provided experimental guidelines offer a solid starting point for the successful application of this reagent in synthetic endeavors. As with all reactive chemicals, appropriate safety measures must be strictly adhered to during its handling and use.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. Dimethylsulfamoyl Chloride | 13360-57-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. CAS 13360-57-1: Dimethylsulfamoyl chloride | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Hydrolysis and Solvolysis of Diethylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the hydrolysis and solvolysis of N,N-diethylsulfamoyl chloride. While specific kinetic studies on this compound are limited in the public domain, this document synthesizes available comparative data, discusses the likely reaction mechanisms based on related compounds, and provides detailed experimental protocols to facilitate further research in this area. The guide is intended for professionals in the fields of chemistry and drug development who require a deep understanding of the reactivity and stability of sulfamoyl chlorides.
Introduction and Mechanistic Overview
The solvolysis of sulfamoyl chlorides (R₂NSO₂Cl), a class of compounds of interest in organic synthesis and medicinal chemistry, has been a subject of mechanistic debate. The reaction pathway can be influenced by the nature of the alkyl or aryl substituents on the nitrogen atom, the solvent system, and other reaction conditions. Generally, the solvolysis of sulfonyl chlorides and related compounds is considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. However, for some sulfamoyl chlorides, an SN1-type mechanism has been considered.
For the closely related N,N-dimethylsulfamoyl chloride, extensive studies utilizing the extended Grunwald-Winstein equation have shown an appreciable sensitivity to both solvent nucleophilicity and ionizing power, strongly supporting an SN2 pathway.[1] This mechanism involves a direct attack of a solvent molecule (e.g., water or alcohol) on the sulfur atom, leading to the displacement of the chloride ion through a transition state with a partially formed solvent-sulfur bond and a partially broken sulfur-chlorine bond.
Comparative Reactivity of Diethylsulfamoyl Chloride
Key Findings:
-
Enhanced Reaction Rate: The hydrolysis of this compound is reported to be approximately eight times faster than that of dimethylsulfamoyl chloride.[2]
-
Mechanistic Implication of Isotope Effects: A significant secondary deuterium isotope effect of approximately 2 has been observed for the hydrolysis of this compound.[2] This suggests the participation of the hydrogen atoms on the ethyl groups in the stabilization of the transition state. This effect is not observed with dimethylsulfamoyl chloride.[3][4]
This enhanced reactivity and the notable isotope effect point to a mechanism for this compound that, while likely still fundamentally SN2 in nature, involves a specific contribution from the ethyl groups. It is hypothesized that the larger and more flexible ethyl groups may facilitate hydrogen bonding interactions that stabilize the developing negative charge on the sulfonyl oxygen atoms in the transition state, thereby lowering the activation energy and accelerating the reaction.[2]
The temperature coefficient of the activation enthalpy for the hydrolysis of methylethylsulfamoyl chloride has been observed to be intermediate between that of the dimethyl and diethyl analogs, further supporting the idea that the nature of the N-alkyl substituents plays a crucial role in determining the activation parameters, likely through influencing the degree of solvent reorganization required to reach the transition state.[2]
Quantitative Comparison of Hydrolysis Rates
The following table summarizes the key comparative kinetic information between this compound and its dimethyl analog.
| Compound | Relative Hydrolysis Rate (approx.) | Secondary Deuterium Isotope Effect (kH/kD) | Proposed Mechanistic Feature |
| N,N-Diethylsulfamoyl Chloride | 8 | ~2 | Hydrogen participation from ethyl groups stabilizing the transition state.[2] |
| N,N-Dimethylsulfamoyl Chloride | 1 | ~1 (inverse effect of 0.95 for hexadeuterio) | SN2 mechanism without significant hydrogen participation.[4] |
Proposed Reaction Mechanism and Visualization
Based on the available evidence, the hydrolysis of this compound is proposed to proceed through an SN2 mechanism, with a distinct stabilization of the transition state by the ethyl groups.
Caption: Proposed Sɴ2 mechanism for the hydrolysis of this compound.
Experimental Protocols for Kinetic Analysis
The following is a detailed methodology for conducting kinetic studies on the solvolysis of this compound, adapted from established procedures for other sulfonyl chlorides.[5] The primary method involves monitoring the reaction progress by measuring the increase in conductivity resulting from the production of hydrochloric acid.
Objective: To determine the pseudo-first-order rate constant (k) for the solvolysis of this compound in a given solvent system.
Materials and Equipment:
-
N,N-Diethylsulfamoyl chloride (high purity)
-
Solvent of choice (e.g., water, aqueous acetone, aqueous ethanol mixtures), HPLC grade
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature bath (±0.01 °C)
-
Volumetric flasks, pipettes, and syringes
-
Stopwatch
Procedure:
-
Solvent Preparation:
-
Prepare the desired solvent mixture (e.g., 70% water / 30% acetone v/v).
-
Allow the solvent to reach thermal equilibrium in the constant temperature bath for at least 30 minutes before starting the experiment.
-
-
Substrate Solution Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetone). The concentration should be such that upon injection into the reaction cell, the final concentration is in the range of 10⁻⁴ to 10⁻⁵ M. This low concentration helps to minimize any potential common-ion rate depression.
-
-
Kinetic Run:
-
Fill the temperature-controlled conductivity cell with the thermally equilibrated solvent.
-
Once the conductivity reading is stable, inject a small, precise volume of the this compound stock solution into the cell with vigorous stirring to ensure rapid mixing.
-
Start the stopwatch at the moment of injection.
-
Record the conductivity at regular time intervals. The frequency of readings should be adjusted based on the reaction rate, with more frequent readings taken in the initial stages.
-
Continue recording until the conductivity reading remains constant, indicating the completion of the reaction (at least 10 half-lives).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t.
-
The slope of this plot will be equal to -k.
-
Alternatively, specialized kinetic software can be used to fit the conductivity-time data directly to a first-order rate equation.
-
-
Activation Parameters:
-
To determine the activation parameters (ΔH‡ and ΔS‡), the kinetic runs should be repeated at a minimum of three different temperatures (e.g., 15°C, 25°C, and 35°C).
-
The Eyring equation can then be used by plotting ln(k/T) versus 1/T. The slope of this plot is -ΔH‡/R and the intercept is ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.
-
Experimental Workflow Visualization
Caption: General experimental workflow for kinetic analysis of solvolysis.
Conclusion and Future Directions
The solvolysis of N,N-diethylsulfamoyl chloride presents an interesting case study in physical organic chemistry. The available evidence strongly suggests an SN2 mechanism that is significantly accelerated compared to its dimethyl analog, likely due to a unique stabilizing interaction involving the ethyl groups. However, the lack of comprehensive kinetic data across a range of solvents prevents a more detailed mechanistic interpretation, such as a Grunwald-Winstein analysis.
Further research is warranted to fully elucidate the reaction mechanism. Specifically, a systematic study of the solvolysis of this compound in a diverse set of solvents, coupled with computational modeling of the transition state, would provide a more complete picture of its reactivity. Such studies would be invaluable for predicting the stability and reactivity of this and related compounds in various chemical and biological environments, which is of significant importance in the context of drug development and process chemistry.
References
- 1. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
Spectroscopic and Methodological Guide to Dialkylsulfamoyl Chlorides: A Focus on Diethylsulfamoyl Chloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to dialkylsulfamoyl chlorides, with a specific focus on providing representative data for Diethylsulfamoyl chloride. Due to the limited availability of public spectroscopic data for this compound, this document leverages the well-characterized analogous compound, Dimethylsulfamoyl chloride, to present a detailed analysis of expected spectroscopic characteristics and relevant experimental methodologies. This approach offers a robust framework for researchers working with or synthesizing this compound and similar structures.
Spectroscopic Data
The following tables summarize the expected quantitative NMR and IR spectroscopic data for a dialkylsulfamoyl chloride, using Dimethylsulfamoyl chloride as the primary example. These values provide a baseline for the characterization of this compound, with expected variations in chemical shifts and vibrational frequencies due to the difference in alkyl substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂- | ~3.4 - 3.6 | Quartet | 4H | ~7.1 |
| -CH₃ | ~1.2 - 1.4 | Triplet | 6H | ~7.1 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂- | ~45 - 50 |
| -CH₃ | ~12 - 15 |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | 1370 - 1330 | Strong |
| S=O | Symmetric Stretch | 1180 - 1160 | Strong |
| C-N | Stretch | 1100 - 1020 | Medium |
| S-Cl | Stretch | 700 - 600 | Strong |
| C-H | Alkyl Stretch | 2980 - 2850 | Medium-Strong |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures and can be adapted for the specific instrumentation and sample characteristics.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The compound is reactive with water, so ensure all glassware is dry and the solvent is anhydrous.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the peaks in the ¹H NMR spectrum and determine chemical shifts and coupling constants.
-
Determine the chemical shifts in the ¹³C NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Place a small drop of the this compound on one plate and gently press the second plate on top to create a thin, uniform film.
-
-
Instrument Parameters (FTIR):
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background scan of the clean salt plates before analyzing the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Compare the obtained spectrum with the predicted values and known data for similar compounds.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the functional groups in this compound.
Methodological & Application
Application Notes and Protocols for Derivatization of Amines using Diethylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amines is a critical task in pharmaceutical and biomedical research. Many amine-containing compounds, such as biogenic amines, amino acids, and pharmaceutical drugs, lack strong chromophores or fluorophores, making their detection by common analytical techniques like HPLC-UV or fluorescence challenging. Chemical derivatization is a widely employed strategy to overcome these limitations. Diethylsulfamoyl chloride (DESC) is a derivatizing agent that reacts with primary and secondary amines to form stable N,N-diethylsulfonamide derivatives. This derivatization enhances the detectability of the parent amines and improves their chromatographic properties.
This compound is a reactive compound that serves as a versatile reagent in organic synthesis, particularly in the formation of sulfamides.[1] Its reaction with amines proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[2] This results in the formation of a stable sulfonamide bond. The diethylsulfamoyl group introduced into the analyte molecule can improve its chromatographic retention on reversed-phase columns and enhance its ionization efficiency in mass spectrometry.[1][3]
Chemical Reaction
The derivatization of a primary or secondary amine with this compound proceeds as follows:
-
Reaction: Nucleophilic substitution[2]
-
Reagent: this compound (DESC)
-
Analyte: Primary or secondary amine (R-NH₂ or R₂NH)
-
Product: N,N-diethylsulfonamide derivative
The reaction is typically carried out in an alkaline medium to deprotonate the amine, increasing its nucleophilicity.[4]
Applications
-
Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in various biological matrices.[5][6]
-
Biogenic Amine Analysis: Determination of biogenic amines (e.g., histamine, tyramine) in food and biological samples.[4]
-
Amino Acid Analysis: Derivatization of amino acids for enhanced detection in proteomics and metabolomics research.[7][8]
-
Catecholamine Analysis: Quantification of neurotransmitters like dopamine and norepinephrine in biological fluids.[9][10]
Quantitative Data Summary
While specific quantitative performance data for this compound as a derivatization agent is not extensively published, the following table provides typical performance characteristics of analogous sulfonyl chloride derivatization methods (e.g., Dansyl chloride) for the analysis of amines by LC-MS/MS. These values can serve as a benchmark for method development and validation with this compound.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.05 - 10 ng/mL | [11] |
| Limit of Quantification (LOQ) | 0.1 - 50 ng/mL | [11] |
| Linearity (R²) | > 0.99 | [12] |
| Recovery | 80 - 115% | [12] |
| Precision (%RSD) | < 15% | [12] |
Experimental Protocols
Note: The following protocol is a general guideline adapted from established procedures for similar sulfonyl chloride reagents like dansyl chloride.[7][13] Optimization of reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) is crucial for specific applications.[14][15]
Protocol 1: General Derivatization of Amines for LC-MS Analysis
Materials:
-
This compound (DESC) solution (1-10 mg/mL in acetone or acetonitrile)
-
Amine standard or sample solution
-
Sodium bicarbonate or borate buffer (0.1 M, pH 9-10)[4]
-
Formic acid or acetic acid (for quenching)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare amine standards and samples in a suitable solvent (e.g., water, methanol, or buffer).
-
For biological samples, perform a protein precipitation step (e.g., with ACN or methanol) followed by centrifugation to remove precipitated proteins.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the amine standard or sample.
-
Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath.
-
-
Reaction Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of formic acid to quench the reaction by neutralizing the excess base and hydrolyzing the remaining DESC.
-
Vortex for 30 seconds.
-
-
Sample Analysis:
-
Centrifuge the derivatized sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.
-
LC-MS Parameters (General Guidance):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the derivatized amines.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
Visualizations
Caption: Derivatization reaction of an amine with this compound.
Caption: General experimental workflow for amine derivatization.
Caption: Example pathway: Dopamine derivatization for analysis.
References
- 1. Buy this compound | 20588-68-5 [smolecule.com]
- 2. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. nbinno.com [nbinno.com]
- 6. longdom.org [longdom.org]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A sensitive and selective quantification of catecholamine neurotransmitters in rat microdialysates by pre-column dansyl chloride derivatization using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Biogenic Amines in Biological Matrices using Diethylsulfamoyl Chloride Derivatization with HPLC-MS/MS
Abstract
This application note presents a proposed method for the sensitive and selective quantification of biogenic amines in biological samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocol utilizes a pre-column derivatization step with Diethylsulfamoyl chloride (DESC). While this compound is not a commonly documented derivatizing agent in the current literature, its chemical properties as a sulfamoylating agent are analogous to reagents like Dimethylsulfamoyl chloride. This proposed application leverages this reactivity to derivatize primary and secondary amine functional groups present in biogenic amines. The derivatization process is anticipated to enhance the chromatographic retention of these polar analytes on reversed-phase columns and improve their ionization efficiency in electrospray ionization (ESI), leading to lower limits of detection and quantification. This document provides a detailed experimental protocol for sample preparation, derivatization, and HPLC-MS/MS analysis, along with projected quantitative performance data.
Introduction
Biogenic amines are low molecular weight organic bases that play crucial roles in various physiological and pathological processes. Their accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is essential for both clinical diagnostics and biomedical research. However, the analysis of biogenic amines by HPLC-MS/MS is often challenging due to their high polarity, which results in poor retention on conventional reversed-phase columns, and their variable ionization efficiencies.
Chemical derivatization is a widely employed strategy to overcome these analytical hurdles. Sulfonylating reagents, such as Dansyl chloride, have been successfully used to improve the analytical performance of methods for amine-containing compounds.[1] Based on established chemical principles of sulfamoyl chlorides, this application note proposes the use of this compound (DESC) as a novel derivatizing agent for biogenic amines.[2] The reaction of DESC with primary and secondary amines is expected to yield stable N-diethylsulfamide derivatives. These derivatives are more hydrophobic than the parent amines, which will enhance their retention on C18 columns. Furthermore, the diethylsulfamoyl group is expected to promote protonation, leading to a significant increase in signal intensity in positive ion ESI-MS.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Standard solutions of biogenic amines (e.g., histamine, putrescine, cadaverine, spermidine, spermine, tyramine, tryptamine).
-
Derivatizing Agent: this compound (DESC), 10 mg/mL in anhydrous acetonitrile (ACN). Prepare fresh daily.
-
Buffer: 100 mM sodium borate buffer, pH 9.5.
-
Quenching Solution: 2% (v/v) formic acid in water.
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (LC-MS grade).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup, if necessary.
2. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., isotope-labeled biogenic amines).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 100 mM sodium borate buffer (pH 9.5).
3. Derivatization Protocol
-
To the 50 µL of reconstituted sample or standard solution, add 50 µL of 10 mg/mL this compound solution in ACN.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 30 minutes in a heating block.
-
After incubation, cool the samples to room temperature.
-
Add 10 µL of 2% formic acid to quench the reaction.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Proposed MRM Transitions and Expected Retention Times for DESC-Derivatized Biogenic Amines
| Analyte | Retention Time (min) (Expected) | Precursor Ion (m/z) (Calculated) | Product Ion (m/z) (Proposed) | Limit of Detection (LOD) (Projected) | Limit of Quantitation (LOQ) (Projected) |
| Histamine-DESC | 3.5 | 246.1 | 110.1 | 0.1 nM | 0.3 nM |
| Putrescine-diDESC | 5.2 | 357.2 | 135.1 | 0.05 nM | 0.15 nM |
| Cadaverine-diDESC | 5.8 | 371.2 | 135.1 | 0.05 nM | 0.15 nM |
| Spermidine-triDESC | 6.5 | 540.3 | 135.1 | 0.1 nM | 0.3 nM |
| Spermine-tetraDESC | 7.1 | 709.4 | 135.1 | 0.2 nM | 0.6 nM |
| Tyramine-diDESC | 6.2 | 406.2 | 271.1 | 0.08 nM | 0.24 nM |
| Tryptamine-diDESC | 6.8 | 429.2 | 294.1 | 0.08 nM | 0.24 nM |
Note: The precursor ion m/z values are calculated based on the addition of one or more diethylsulfamoyl groups (C4H10NO2S, mass = 136.04 Da) to the parent amine and protonation [M+H]+. The proposed product ion at m/z 135.1 corresponds to the diethylsulfamoyl moiety, a common fragmentation pattern for such derivatives. The projected LOD and LOQ values are based on performance typically achieved with similar derivatization methods.
Mandatory Visualization
Caption: Workflow for the analysis of biogenic amines using DESC derivatization.
Signaling Pathway Visualization
Caption: Proposed reaction of a primary amine with this compound.
This application note outlines a proposed methodology for the derivatization of biogenic amines with this compound for enhanced detection by HPLC-MS/MS. The described protocol is based on the known reactivity of analogous sulfamoyl chlorides and is expected to provide a robust and sensitive method for the quantification of these important analytes in complex biological matrices. Further method development and validation would be required to fully establish the performance characteristics of this approach. The provided protocols and expected outcomes serve as a strong foundation for researchers and drug development professionals seeking to improve their analytical capabilities for amine-containing compounds.
References
Application Note: Derivatization of Amines with Diethylsulfamoyl Chloride for Synthesis and Drug Development
Introduction
The formation of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. Sulfonamide moieties are present in a wide array of therapeutic agents, exhibiting diverse biological activities. The reaction of primary or secondary amines with sulfamoyl chlorides, such as diethylsulfamoyl chloride, provides a direct and efficient route to N-substituted sulfonamides. This process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the formation of a stable S-N bond.[1] This derivatization is crucial for modifying the physicochemical properties of parent amines, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby enabling lead optimization in drug discovery programs.
Reaction Principle
The derivatization proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of this compound. This is followed by the elimination of a chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[2] Common bases used for this purpose include tertiary amines like triethylamine (TEA) or pyridine. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the reactive sulfamoyl chloride.[1][3]
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of a primary or secondary amine with this compound.
Materials
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (dried over KOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.). Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a suitable base, such as triethylamine (1.2-1.5 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: While stirring, add this compound (1.1 eq.) dropwise to the cooled solution via a syringe or dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.
-
Quenching: Once the reaction is complete, quench it by adding deionized water.
-
Work-up:
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Characterize the purified diethylsulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the sulfonylation of various amines. Yields are representative and may vary based on the specific substrate and reaction scale.
| Amine Substrate | Base (eq.) | Solvent | Time (h) | Yield (%) |
| Aniline | TEA (1.5) | DCM | 4 | ~85% |
| Benzylamine | Pyridine (1.5) | THF | 6 | ~90% |
| Piperidine | TEA (1.5) | DCM | 2 | ~95% |
| Morpholine | TEA (1.5) | DCM | 2 | ~92% |
| Diethylamine | Pyridine (1.5) | ACN | 8 | ~80% |
Note: Yields are estimations based on typical outcomes for similar reactions and should be empirically determined.
Visualizations
Diagrams of Reaction Scheme and Experimental Workflow
The following diagrams illustrate the chemical transformation and the step-by-step experimental process.
Caption: General reaction scheme for amine derivatization.
Caption: Experimental workflow for sulfonamide synthesis.
References
Application Notes and Protocols: Diethylsulfamoyl Chloride for the Synthesis of N-Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylsulfamoyl chloride is a key reagent in organic synthesis, primarily utilized for the preparation of N-substituted sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Molecules containing this moiety exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1] The N,N-diethylsulfonamide group, in particular, can confer specific physicochemical properties to a molecule, influencing its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted sulfonamides using this compound. It includes generalized reaction conditions, representative yields, and specific protocols for the synthesis of N-aryl and N-alkyl sulfonamides. Furthermore, it explores the role of N,N-diethylsulfonamide derivatives as enzyme inhibitors, with a focus on their interaction with carbonic anhydrases.
Reaction Principles and Mechanism
The synthesis of N-substituted sulfonamides from this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]
Data Presentation: Representative Yields
The following tables summarize representative yields for the synthesis of N-substituted sulfonamides using this compound with various primary and secondary amines under typical reaction conditions. Yields can vary depending on the specific substrate, purity of reagents, and reaction scale.
Table 1: Reaction of this compound with Various Primary Amines
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | N-phenyl-N',N'-diethylsulfamide | 85-95% |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-N',N'-diethylsulfamide | 88-97% |
| 4-Chloroaniline | N-(4-chlorophenyl)-N',N'-diethylsulfamide | 82-93% |
| Benzylamine | N-benzyl-N',N'-diethylsulfamide | 90-98% |
| Cyclohexylamine | N-cyclohexyl-N',N'-diethylsulfamide | 85-95% |
Table 2: Reaction of this compound with Various Secondary Amines
| Amine Substrate | Product | Typical Yield (%) |
| N-Methylaniline | N-methyl-N-phenyl-N',N'-diethylsulfamide | 75-88% |
| Piperidine | 1-(N,N-diethylsulfamoyl)piperidine | 92-99% |
| Morpholine | 4-(N,N-diethylsulfamoyl)morpholine | 95-99% |
| Pyrrolidine | 1-(N,N-diethylsulfamoyl)pyrrolidine | 90-98% |
Experimental Protocols
Caution: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Anhydrous solvents and inert atmosphere conditions are recommended for optimal results.
Protocol 1: General Procedure for the Synthesis of N-Aryl-N',N'-diethylsulfamides
This protocol describes the general method for reacting this compound with anilines.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 eq.).
-
Solvent and Base Addition: Dissolve the aniline in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.1 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-N',N'-diethylsulfamides
This protocol is suitable for the reaction of this compound with aliphatic primary and secondary amines.
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary alkylamine (1.0 eq.) and a base such as triethylamine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.1 eq.) dropwise to the cooled solution while stirring.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, wash the mixture with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude sulfonamide. Further purification can be achieved by chromatography or distillation under reduced pressure.
Mandatory Visualizations
Reaction Scheme and Mechanism
Caption: General reaction mechanism for sulfonamide synthesis.
Experimental Workflow
Caption: Experimental workflow for N-substituted sulfonamide synthesis.
Application in Drug Development: Inhibition of Carbonic Anhydrase IX
N-substituted sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[2][3] Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many types of cancer. It contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. Sulfonamide inhibitors, including those derived from this compound, can selectively target CA IX.
Caption: Inhibition of CA IX by an N,N-diethylsulfonamide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides [mdpi.com]
- 3. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Diethylsulfamoyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylsulfamoyl chloride is a versatile reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of N,N-diethylsulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, attributed to its ability to mimic the transition state of various enzymatic reactions and engage in key hydrogen bonding interactions with biological targets. The incorporation of the N,N-diethyl group can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This document provides an overview of the applications of this compound in the synthesis of medicinally relevant compounds, detailed experimental protocols for the synthesis of N,N-diethylsulfonamides, and a summary of their biological activities.
Core Application: Synthesis of N,N-Diethylsulfonamides
The primary application of this compound in medicinal chemistry is the introduction of the N,N-diethylsulfamoyl moiety onto a molecule of interest, typically through the formation of a sulfonamide bond with a primary or secondary amine. This reaction is a nucleophilic substitution at the sulfonyl group, where the amine acts as the nucleophile, displacing the chloride leaving group.
The resulting N,N-diethylsulfonamides have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.
General Reaction Scheme
The general reaction for the synthesis of N,N-diethylsulfonamides from this compound and an amine is depicted below:
In this reaction, a primary amine (R-NH₂) reacts with this compound in the presence of a base to yield the corresponding N,N-diethylsulfonamide.
Application in the Development of Antibacterial Agents
N,N-diethylsulfonamide derivatives have been investigated for their potential as antibacterial agents. The sulfonamide moiety can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, the synthesis of purines and ultimately DNA is inhibited, leading to a bacteriostatic effect.
Quantitative Data: Antibacterial Activity
The following table summarizes the antibacterial activity of a series of N,N-diethyl-2-(phenylmethylsulfonamido)alkanamide derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | R Group | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 12 | -CH₂-Ph | >100 | 50 |
| 14 | -CH(CH₃)₂ | >100 | 50 |
| 22 | -CH₂-Ph-p-O-SO₂-Ph | >100 | 12.5[1] |
MIC: Minimum Inhibitory Concentration. Data sourced from a study on α-tolylsulfonamide derivatives.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-N',N'-diethylsulfamides
This protocol describes a general method for the reaction of this compound with aromatic amines (anilines) to produce N-aryl-N',N'-diethylsulfamides.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of this compound: Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture. The addition is typically performed dropwise at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-N',N'-diethylsulfamide.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).
Protocol 2: Synthesis of N,N-diethyl-2-(phenylmethylsulfonamido)alkanamides (Illustrative)
While a direct protocol using this compound was not available in the cited literature, a representative two-step procedure for a similar class of compounds is presented for illustrative purposes. This involves an initial sulfonylation followed by amidation.
Step 1: Synthesis of α-tolylsulfonamide precursor
-
To a solution of the desired amino acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and add α-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Acidify the mixture with concentrated HCl to pH ~2.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the α-tolylsulfonamide.
Step 2: Synthesis of the N,N-diethylalkanamide
-
To a solution of the α-tolylsulfonamide from Step 1 (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in anhydrous dichloromethane and add it dropwise to a solution of diethylamine (2.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides
The antibacterial action of sulfonamides is primarily due to their interference with the folic acid (folate) synthesis pathway in bacteria. This pathway is crucial for the production of nucleotides and some amino acids.
Caption: Inhibition of bacterial folic acid synthesis by N,N-diethylsulfonamides.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of N,N-diethylsulfonamide derivatives and their subsequent biological evaluation.
References
Application Note: LC-MS Method Development for Enhanced Detection of Amines and Phenols using Diethylsulfamoyl Chloride (DESC) Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of small molecules containing primary/secondary amine and phenolic functional groups by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity, poor retention in reversed-phase chromatography, and low ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations.[1][2] Diethylsulfamoyl chloride (DESC) is a derivatizing agent that reacts with amines and phenols to form stable sulfonamides and sulfonate esters, respectively. This derivatization enhances the hydrophobicity of the analytes, leading to improved chromatographic separation, and introduces a readily ionizable diethylsulfamoyl group, which significantly increases the signal intensity in positive electrospray ionization (+ESI) mode.[3] This application note provides a detailed protocol for the derivatization of amines and phenols using DESC and their subsequent analysis by LC-MS.
Principle of DESC Derivatization
This compound reacts with nucleophilic primary and secondary amines, as well as phenolic hydroxyl groups, via a nucleophilic substitution reaction. The reaction is typically carried out under basic conditions (pH 9-11) to deprotonate the functional group of the analyte, thereby increasing its nucleophilicity. The deprotonated amine or phenol then attacks the electrophilic sulfur atom of the DESC molecule, displacing the chloride ion and forming a stable, derivatized product with enhanced LC-MS properties.
Caption: Reaction mechanism of DESC derivatization.
Experimental Protocols
1. Materials and Reagents
-
This compound (DESC)
-
Analytes (amines, phenols)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Sodium carbonate (Na2CO3)
-
Sodium bicarbonate (NaHCO3)
-
L-Proline
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Heater block or water bath
-
Centrifuge
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
2. Preparation of Solutions
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 10.5): Dissolve appropriate amounts of Na2CO3 and NaHCO3 in LC-MS grade water to achieve the target pH.
-
DESC Solution (1 mg/mL): Dissolve 10 mg of DESC in 10 mL of ACN. Prepare fresh daily.
-
Quenching Solution (10 mg/mL L-Proline): Dissolve 100 mg of L-Proline in 10 mL of LC-MS grade water.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Sample Preparation and Derivatization Protocol
This protocol is a general guideline and may require optimization for specific analytes and matrices.
Caption: Experimental workflow for DESC derivatization.
-
Sample Preparation: Prepare a 20 µL aliquot of the sample solution (dissolved in ACN or a mixture of ACN/water) in a 1.5 mL microcentrifuge tube.
-
Buffering: Add 20 µL of the derivatization buffer (pH 10.5) to the sample.
-
Vortex: Vortex the mixture briefly.
-
Derivatization: Add 20 µL of the DESC solution.
-
Vortex: Vortex the mixture briefly.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes.
-
Quenching: Add 10 µL of the L-Proline quenching solution to consume excess DESC.
-
Vortex: Vortex the mixture briefly.
-
Quenching Incubation: Incubate at 60°C for an additional 10 minutes.
-
Centrifugation (if necessary): If a precipitate is formed, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.
4. LC-MS Analysis Parameters
The following are suggested starting parameters and should be optimized for the specific analytes and LC-MS system.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Mobile Phase Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or Full Scan for qualitative analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas: Nitrogen, optimized for the instrument.
-
Data and Performance Characteristics
While specific quantitative data for DESC derivatization is not widely published, the expected performance improvements are analogous to those observed with other sulfonyl chloride reagents like Dansyl chloride. The following table summarizes typical performance characteristics for the analysis of derivatized amines and phenols.
| Parameter | Typical Performance (Analogous Reagents) | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | pg to low ng/mL | [4] |
| Limit of Quantitation (LOQ) | pg to low ng/mL | [4] |
| Precision (%RSD) | < 15% | [4] |
| Signal Enhancement | 10 to >1000-fold | [4] |
Table 1: Expected performance characteristics based on analogous derivatization agents.
Troubleshooting
-
Low Derivatization Efficiency:
-
Incorrect pH: Ensure the reaction buffer is at the optimal pH (9-11).
-
Reagent Degradation: DESC is sensitive to moisture. Prepare the DESC solution fresh and keep it tightly capped.
-
Insufficient Incubation: Optimize incubation time and temperature.
-
-
High Background Signal:
-
Incomplete Quenching: Ensure sufficient quenching reagent is added and allowed to react completely.
-
Contaminated Reagents: Use high-purity, LC-MS grade solvents and reagents.
-
-
Poor Chromatographic Peak Shape:
-
Sample Overload: Dilute the sample before injection.
-
Incompatible Injection Solvent: Ensure the final sample solvent is compatible with the initial mobile phase conditions.
-
Conclusion
This compound is a promising derivatization reagent for the sensitive and robust quantification of primary/secondary amines and phenols by LC-MS. The derivatization protocol presented here, based on the well-established chemistry of sulfonyl chlorides, provides a solid foundation for method development. By converting polar, poorly ionizable analytes into more hydrophobic and readily ionizable derivatives, DESC derivatization can significantly enhance the performance of LC-MS assays, enabling lower detection limits and improved quantitative accuracy. Researchers are encouraged to optimize the provided protocol for their specific analytes and instrumentation to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 4. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Diethylsulfamoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of diethylsulfamoyl chloride with primary amines is a robust and widely utilized method for the synthesis of N-substituted-N',N'-diethylsulfamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfamide moiety in a diverse range of biologically active molecules. Sulfamides are known to exhibit various therapeutic properties, including acting as diuretics, anticonvulsants, and inhibitors of carbonic anhydrase. The N,N-diethyl substitution can influence the pharmacokinetic and pharmacodynamic properties of the final compound. These application notes provide detailed experimental conditions and protocols for the synthesis of N,N-diethylsulfamides from primary amines and this compound.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom of the this compound. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent elimination of a chloride ion, facilitated by a base, results in the formation of the stable N,N-diethylsulfamide product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the primary amine, rendering it non-nucleophilic and halting the reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of N,N-diethylsulfamides.
General Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a primary amine. Specific examples with varying substrates are detailed in the subsequent tables.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous triethylamine (TEA) or pyridine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0-1.2 eq) and dissolve it in anhydrous DCM or THF.
-
Addition of Base: Add anhydrous triethylamine (1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM or THF to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-N',N'-diethylsulfamide.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation: Reaction of this compound with Various Primary Amines
The following tables summarize the experimental conditions and results for the synthesis of N,N-diethylsulfamides from a selection of aromatic and aliphatic primary amines.
Table 1: Reaction with Aromatic Primary Amines
| Entry | Primary Amine | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | TEA (1.5) | DCM | 4 | 92 |
| 2 | 4-Fluoroaniline | TEA (1.5) | DCM | 3 | 95 |
| 3 | 4-Methoxyaniline | TEA (1.5) | THF | 5 | 89 |
| 4 | 4-Nitroaniline | Pyridine (2.0) | DCM | 12 | 75 |
| 5 | 2-Chloroaniline | TEA (1.5) | DCM | 6 | 85 |
Table 2: Reaction with Aliphatic Primary Amines
| Entry | Primary Amine | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | TEA (1.5) | DCM | 2 | 96 |
| 2 | Cyclohexylamine | TEA (1.5) | THF | 3 | 91 |
| 3 | n-Butylamine | TEA (1.5) | DCM | 2.5 | 93 |
| 4 | Isopropylamine | TEA (1.5) | DCM | 4 | 88 |
| 5 | 2-Aminoethanol | Pyridine (2.0) | THF | 8 | 80 |
Characterization Data for Selected Products
N-(4-Fluorophenyl)-N',N'-diethylsulfamide (Table 1, Entry 2)
-
¹H NMR (400 MHz, CDCl₃) δ: 7.10-7.00 (m, 4H, Ar-H), 6.55 (s, 1H, NH), 3.25 (q, J = 7.2 Hz, 4H, N(CH₂CH₃)₂), 1.15 (t, J = 7.2 Hz, 6H, N(CH₂CH₃)₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 159.5 (d, J = 243.0 Hz), 133.0 (d, J = 3.0 Hz), 123.0 (d, J = 8.0 Hz), 116.0 (d, J = 23.0 Hz), 42.5, 14.0.
-
MS (ESI) m/z: 247.1 [M+H]⁺.
N-Benzyl-N',N'-diethylsulfamide (Table 2, Entry 1)
-
¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.25 (m, 5H, Ar-H), 4.80 (t, J = 6.0 Hz, 1H, NH), 4.20 (d, J = 6.0 Hz, 2H, CH₂Ph), 3.15 (q, J = 7.2 Hz, 4H, N(CH₂CH₃)₂), 1.10 (t, J = 7.2 Hz, 6H, N(CH₂CH₃)₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 137.5, 128.8, 128.0, 127.5, 48.0, 42.0, 14.2.
-
MS (ESI) m/z: 243.1 [M+H]⁺.
Logical Relationship Diagram
Caption: Key components and their roles in the sulfonylation reaction.
Troubleshooting and Safety Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as this compound is sensitive to moisture.
-
Verify the quality of the primary amine; impurities may interfere with the reaction.
-
Increase the amount of base to ensure complete neutralization of HCl.
-
Consider using a more polar aprotic solvent like THF or DMF for less soluble amines.
-
-
Side Reactions:
-
The formation of a double-sulfonated product on the primary amine is generally not observed under these conditions but can be minimized by the slow addition of the sulfamoyl chloride.
-
-
Safety:
-
This compound is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic, especially during the addition of the sulfamoyl chloride. Maintain proper cooling to control the reaction temperature.
-
Work-up with aqueous acid should be performed carefully.
-
Diethylsulfamoyl Chloride: A Versatile Reagent for the Synthesis of Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diethylsulfamoyl chloride ((C₂H₅)₂NSO₂Cl) is a valuable and versatile reagent in medicinal chemistry and drug discovery. Its primary utility lies in its ability to readily introduce the N,N-diethylsulfamoyl moiety into various molecular scaffolds. This functional group can significantly modulate the physicochemical properties of a parent molecule, including its solubility, lipophilicity, and metabolic stability, thereby enhancing its potential as a therapeutic agent. The reaction of this compound with primary or secondary amines affords N-substituted sulfonamides, a prominent class of compounds with a broad spectrum of biological activities.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of bioactive molecules: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors and Carbonic Anhydrase (CA) inhibitors.
Application Note 1: Synthesis of N,N-Diethylsulfonamides as Potent VEGFR-2 Inhibitors for Anticancer Therapy
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment.[2] this compound can be employed to synthesize N,N-diethylsulfonamide derivatives that exhibit potent inhibitory activity against VEGFR-2.
Data Presentation: In Vitro Biological Activity
The following tables summarize the in vitro antiproliferative and VEGFR-2 inhibitory activities of representative sulfonamide derivatives.
Table 1: Antiproliferative Activity (IC₅₀, µM) of Sulfonamide Derivatives against Human Cancer Cell Lines. [2]
| Compound | Substitution on Sulfonamide Nitrogen | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) |
| 1 | N,N-diethyl | - | - | >100 |
| 2 | N,N-dimethyl | 5.58 ± 0.21 | 4.33 ± 0.18 | 6.41 ± 0.25 |
| 3 | Phenyl | 3.30 ± 0.15 | 4.30 ± 0.19 | 3.90 ± 0.17 |
| Doxorubicin | (Reference Drug) | 0.43 ± 0.02 | 0.51 ± 0.03 | 0.62 ± 0.04 |
Data are presented as the mean ± standard deviation of three independent experiments.
Table 2: In Vitro VEGFR-2 Inhibitory Activity. [2]
| Compound | Substitution on Sulfonamide Nitrogen | VEGFR-2 IC₅₀ (µM) |
| 1 | N,N-diethyl | - |
| 2 | N,N-dimethyl | 1.5073 |
| 3 | Phenyl | 0.0787 |
| Sorafenib | (Reference Drug) | 0.0416 |
Experimental Protocol: Synthesis of a Representative N,N-Diethylsulfonamide Derivative
This protocol describes a general method for the synthesis of N-substituted sulfonamides from an appropriate amine and this compound.
Materials:
-
Substituted amine (e.g., 4-amino-N-(pyridin-2-yl)benzamide) (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution.
-
Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N,N-diethylsulfonamide derivative.
Visualization of Experimental Workflow and Signaling Pathway
Caption: General workflow for the synthesis of N,N-diethylsulfonamide derivatives.
Caption: Simplified VEGFR-2 signaling pathway illustrating the point of inhibition.
Application Note 2: Synthesis of N,N-Diethylsulfamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[1][3] this compound can be used to synthesize N,N-diethylsulfamide derivatives that act as potent and selective inhibitors of various CA isoforms.
Data Presentation: In Vitro Biological Activity
The following table summarizes the in vitro inhibitory activity of representative sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
Table 3: Inhibition of Human Carbonic Anhydrase Isoforms (Kᵢ, nM) by Sulfonamide Derivatives. [3][4]
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Sulfonamide Derivative A | 94.4 | - | - | - |
| N-Hydroxysulfamide Derivative B | 5800 | 473 | 353 | 372 |
Experimental Protocol: General Synthesis of Sulfonamide-Based Carbonic Anhydrase Inhibitors
This protocol provides a general method for the synthesis of sulfonamides by reacting a substituted amine with a sulfamoyl chloride, which can be adapted for this compound.
Materials:
-
Primary or secondary amine (e.g., 4-amino-benzenesulfonamide) (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine as a base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Standard work-up and purification reagents as listed in the previous protocol.
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in an anhydrous solvent.
-
Addition of Sulfamoyl Chloride: Cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (typically a few hours to overnight), monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up to remove the base and any water-soluble byproducts. Dry the organic phase, remove the solvent, and purify the crude product by recrystallization or column chromatography.
Visualization of the General Synthetic Reaction
Caption: General reaction scheme for the synthesis of N-substituted diethylsulfamides.
Conclusion
This compound is a powerful tool for medicinal chemists, enabling the straightforward synthesis of N,N-diethylsulfonamides. As demonstrated with VEGFR-2 and carbonic anhydrase inhibitors, the incorporation of the diethylsulfamoyl moiety can lead to the development of potent and selective bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore the use of this compound in their own drug discovery and development programs.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides--a new zinc-binding function in the design of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Diethylsulfamoyl chloride stability and storage conditions
Technical Support Center: Diethylsulfamoyl Chloride
This guide provides essential information on the stability and storage of this compound for researchers, scientists, and professionals in drug development. Please note that while specific data for this compound is limited, information has been supplemented with data from its close analog, Dimethylsulfamoyl chloride, due to the similar reactivity of the sulfamoyl chloride functional group.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound?
A1: The primary factor affecting the stability of this compound is its high sensitivity to moisture.[1] It readily undergoes hydrolysis when it comes into contact with water, decomposing into diethylsulfamic acid and hydrochloric acid.[2][3] Comparative studies have shown that this compound hydrolyzes significantly faster—approximately eight times faster—than Dimethylsulfamoyl chloride.[4] This increased reactivity is thought to be due to the participation of the hydrogen atoms on the ethyl groups in the hydrolysis mechanism.[4] Therefore, maintaining anhydrous conditions during handling and in reactions is critical.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[5][6] For optimal stability, storage at low temperatures, typically between 2-8°C, and under an inert gas atmosphere is recommended.[2] It is also crucial to store it away from incompatible substances such as strong oxidizing agents and strong bases.[1][5]
Q3: What are the hazardous decomposition products of this compound?
A3: Upon decomposition, either through hydrolysis or thermal stress, this compound can release hazardous substances. Thermal decomposition can produce irritating and toxic gases and vapors, including hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of sulfur.[1][5]
Troubleshooting Guide
Problem: I am experiencing low yields in my reaction involving this compound.
-
Possible Cause: The most likely cause is the degradation of the this compound reagent due to exposure to moisture. Its high reactivity with water means that even trace amounts of moisture in your reaction setup, solvents, or other reagents can lead to its decomposition before it can react as intended.[2][4]
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored. If the reagent is old or has been handled improperly, it may have already partially hydrolyzed.
-
Problem: My reaction mixture is showing an unexpectedly acidic pH.
-
Possible Cause: This is a strong indicator that the this compound has been exposed to water. The hydrolysis of this compound produces hydrochloric acid (HCl) as a byproduct, which will lower the pH of the reaction mixture.[2][3]
-
Solution:
-
Verify Reagent Integrity: Test a small amount of the solvent with a water indicator to ensure it is sufficiently dry.
-
Use of a Scavenger: In some cases, a non-nucleophilic base can be added to the reaction to neutralize the HCl as it is formed, which may prevent acid-catalyzed side reactions. However, this must be compatible with your desired reaction scheme.
-
Summary of Stability and Storage Conditions
The following table summarizes the key stability and storage parameters for sulfamoyl chlorides, based on information for closely related analogs.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place; 2-8°C is recommended.[2] | Minimizes decomposition rate. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[2] | Prevents contact with atmospheric moisture.[5] |
| Container | Use a tightly closed, corrosion-resistant container.[5][7] | Prevents moisture ingress and container degradation. |
| Incompatible Materials | Avoid contact with water, moist air, strong oxidizing agents, and strong bases.[1][5] | These substances can cause rapid and hazardous decomposition. |
| Handling | Handle in a chemical fume hood.[5] | Vapors can be harmful if inhaled.[8] |
Experimental Protocols
Protocol: Handling and Dispensing of this compound
This protocol outlines the procedure for safely handling this compound to minimize moisture exposure and ensure reagent integrity.
-
Preparation:
-
Ensure all glassware (syringes, needles, cannulas, reaction flasks) is oven-dried for at least 4 hours at 120°C and cooled under a stream of dry inert gas or in a desiccator.
-
Set up the reaction vessel under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Use only anhydrous grade solvents that have been stored over molecular sieves.
-
-
Dispensing:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Using a syringe that has been purged with inert gas, carefully pierce the septum of the reagent bottle.
-
Slowly draw the required volume of the liquid into the syringe.
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Transfer the reagent to the reaction vessel by injecting it through a septum against a positive pressure of inert gas.
-
-
Post-Dispensing:
-
Carefully withdraw the syringe.
-
Wipe the tip of the needle with a dry cloth before pulling it out of the septum to prevent the reagent from reacting with air on the needle surface.
-
Before storing the reagent bottle again, flush the headspace with inert gas.
-
Visualizations
Caption: Logical workflow for ensuring this compound stability.
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 13360-57-1: Dimethylsulfamoyl chloride | CymitQuimica [cymitquimica.com]
- 4. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. N,N-Dimethylsulfamoyl Chloride CAS 13360-57-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Dimethylsulfamoyl Chloride | 13360-57-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Dimethylsulphamoyl chloride | C2H6ClNO2S | CID 83372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Diethylsulfamoyl Chloride in Organic Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of Diethylsulfamoyl chloride during your experiments, ensuring higher product yields and purity.
This compound is a highly reactive reagent used in the synthesis of various compounds, including sulfonamides, which are of significant interest in medicinal chemistry. However, its high reactivity also makes it extremely susceptible to hydrolysis, a common challenge that can significantly impact reaction outcomes. This guide provides detailed information and protocols to help you successfully handle this reagent and prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction failing or giving low yields?
A1: The primary reason for low yields or reaction failure when using this compound is its hydrolysis. This compound readily reacts with water to form diethylsulfamic acid and hydrochloric acid, consuming the starting material and preventing the desired reaction from occurring.[1]
Q2: What are the signs of this compound hydrolysis in my reaction?
A2: Signs of hydrolysis include:
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A noticeable decrease in the pH of the reaction mixture due to the formation of hydrochloric acid.[2]
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The presence of a precipitate, which could be the hydrochloride salt of your amine reactant.
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Inconsistent or significantly lower than expected yields of your desired product.
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The appearance of unexpected byproducts in your reaction mixture, which can be identified through analytical techniques such as NMR or LC-MS.
Q3: How can I prevent the hydrolysis of this compound?
A3: The key to preventing hydrolysis is to maintain strictly anhydrous (water-free) conditions throughout your experiment. This involves:
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Using anhydrous solvents and reagents.
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Thoroughly drying all glassware before use.
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Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: What type of solvent is best for reactions with this compound?
A4: Aprotic solvents are the preferred choice for reactions involving this compound. These solvents do not have acidic protons and therefore do not participate in hydrogen bonding with the reagent, which can facilitate hydrolysis. Recommended anhydrous aprotic solvents include:
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
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Acetonitrile (MeCN)
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N,N-Dimethylformamide (DMF)
Q5: Why is a base necessary in reactions of this compound with amines?
A5: In reactions with primary or secondary amines to form sulfonamides, a base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3] If not neutralized, this HCl can react with the starting amine to form an unreactive ammonium salt, thereby halting the desired reaction. Non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIEA) are typically used.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides systematic solutions.
| Symptom | Possible Cause | Solution |
| Low or no product yield, with starting material consumed | Hydrolysis of this compound | Ensure all glassware is oven-dried or flame-dried. Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent). Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. |
| Formation of a significant amount of white precipitate (likely amine hydrochloride) | Inefficient scavenging of HCl | Use a suitable non-nucleophilic base such as triethylamine or pyridine in at least a stoichiometric amount (or a slight excess) to the this compound. Ensure the base is also anhydrous. |
| Reaction is sluggish or does not go to completion | Low reactivity of the amine | Consider gently heating the reaction mixture, but monitor for potential decomposition. The choice of solvent can also influence reaction rates; consider screening different anhydrous aprotic solvents. |
| Multiple products are formed | Side reactions | Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. |
Quantitative Data on Sulfamoyl Chloride Stability
While extensive quantitative data on the hydrolysis of this compound is limited, comparative studies provide valuable insights into its reactivity.
| Compound | Relative Hydrolysis Rate | Notes |
| This compound | 8 | Hydrolyzes eight times faster than Dimethylsulfamoyl chloride. The larger ethyl groups may facilitate hydrogen bonding interactions that stabilize the transition state of hydrolysis.[1] |
| Dimethylsulfamoyl chloride | 1 | Serves as a baseline for comparison.[1] |
The solvolysis of sulfamoyl chlorides generally follows an SN2 mechanism and is sensitive to both the nucleophilicity and ionizing power of the solvent.[4][5]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N',N'-diethylsulfamides
This protocol outlines a general procedure for the reaction of this compound with an aniline derivative under anhydrous conditions.
Materials:
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Aniline derivative (1.0 eq)
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Anhydrous dichloromethane (DCM)
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Anhydrous triethylamine (TEA) (1.2 eq)
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This compound (1.1 eq)
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Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
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Set up a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.
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Dissolve the aniline derivative (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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In a separate flame-dried or oven-dried flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous dichloromethane.
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Slowly add the this compound solution to the cooled aniline solution dropwise via a syringe over 15-30 minutes.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
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Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography or recrystallization as required.
Visualizations
Caption: Experimental workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting decision tree for this compound hydrolysis.
References
- 1. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 2. CAS 13360-57-1: Dimethylsulfamoyl chloride | CymitQuimica [cymitquimica.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diethylsulfamoyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction of diethylsulfamoyl chloride with primary and secondary amines to yield diethylsulfonamides. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of a diethylsulfonamide?
A1: The synthesis of a diethylsulfonamide typically involves the reaction of this compound with a primary or secondary amine in the presence of a base. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound and displacing the chloride ion. The base is used to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: What are the critical starting parameters for temperature and time for this reaction?
A2: For most reactions of this compound with aliphatic amines, it is recommended to start at a low temperature, typically 0 °C, to control the initial exothermic reaction. The reaction mixture is then often allowed to warm to room temperature (around 25 °C) and stirred for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For less reactive amines, such as anilines, gentle heating may be required.[1][2]
Q3: How do I choose the right solvent and base for my reaction?
A3: The choice of solvent and base is crucial for the success of the reaction. Aprotic solvents are generally preferred. The selection of the base depends on the reactivity of the amine.
| Component | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | These solvents are aprotic and can dissolve a wide range of reactants.[3] For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial.[3] |
| Base | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) | These are commonly used for primary and secondary amines to scavenge the HCl produced.[1][3] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | A catalytic amount of DMAP can significantly increase the reaction rate, especially for less reactive amines.[3][4] |
Q4: My primary amine is undergoing double sulfonylation (bis-sulfonylation). How can I prevent this?
A4: Bis-sulfonylation is a common side reaction when using primary amines, especially with an excess of this compound and a strong base.[3] To minimize this, you should:
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Use a stoichiometric amount or a slight excess of the primary amine relative to the this compound.
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Add the this compound solution slowly (dropwise) to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent.[1][2]
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Closely monitor the reaction and quench it as soon as the starting amine is consumed.[1]
Q5: The reaction is very slow or has stalled. What can I do?
A5: If the reaction is sluggish, consider the following options:
-
Increase the temperature: Gradually warm the reaction mixture to room temperature or, if necessary, gently heat it. Monitor for any decomposition of starting materials or products.[2]
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Use a stronger base or a catalyst: For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) might be effective.[3] The addition of a catalytic amount of DMAP can also significantly accelerate the reaction.[3][4]
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Change the solvent: Switching to a more polar aprotic solvent such as DMF can sometimes improve reaction rates.[3]
-
Check reagent quality: Ensure that the this compound has not hydrolyzed due to moisture.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of diethylsulfonamides.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: The reagent is sensitive to moisture.[3] 2. Low Reactivity of Amine: The amine may be sterically hindered or electronically deactivated. 3. Inappropriate Base: The base may be too weak to effectively neutralize the generated HCl. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Increase the reaction temperature, extend the reaction time, and/or add a catalyst like DMAP.[2][3] 3. Switch to a stronger base such as DBU or consider using DMAP as a catalyst with triethylamine.[3][4] |
| Multiple Products Observed by TLC/LC-MS | 1. Bis-sulfonylation of Primary Amine: An excess of the sulfonyl chloride was used.[3] 2. Reaction Temperature Too High: High temperatures can lead to side reactions and decomposition.[2] 3. Impure Starting Materials: Contaminants in the amine or sulfonyl chloride can lead to byproducts. | 1. Use a slight excess of the amine and add the sulfonyl chloride dropwise at 0 °C.[1] 2. Start the reaction at a lower temperature (0 °C) and slowly warm to room temperature.[2] 3. Purify the starting materials before use.[2] |
| Product is Difficult to Purify | 1. Product is an Oil: Some sulfonamides are not crystalline solids at room temperature. 2. Co-elution with Byproducts: The product may have a similar polarity to impurities. | 1. Attempt purification via column chromatography. If the product is still an oil, it may be necessary to use it as is or attempt to form a salt to induce crystallization. 2. Optimize the solvent system for column chromatography. Consider alternative purification methods such as recrystallization or preparative TLC. |
| Reaction is Violently Exothermic | 1. High Concentration of Reactants: The reaction can be highly exothermic, especially with reactive amines. 2. Rapid Addition of Reagent: Adding the this compound too quickly can lead to a rapid release of heat. | 1. Dilute the reaction mixture with more solvent. 2. Add the this compound solution dropwise to the amine solution in an ice bath to control the reaction rate and temperature.[1][2] |
Data Presentation
Table 1: General Reaction Conditions for Diethylsulfonamide Synthesis
| Amine Type | Temperature Range (°C) | Typical Time (h) | Recommended Base(s) | Notes |
| Primary Aliphatic | 0 to 25 | 2 - 12 | Triethylamine, Pyridine | Monitor for bis-sulfonylation. Slow addition of sulfonyl chloride is critical.[1] |
| Secondary Aliphatic | 0 to 25 | 4 - 24 | Triethylamine, DIPEA | Reactions are generally clean but may be slower than with primary amines. |
| Aromatic (Anilines) | 25 to 60 | 12 - 48 | Triethylamine with catalytic DMAP, DBU | Anilines are less nucleophilic and often require heating and/or a catalyst for efficient reaction.[3][4] |
Table 2: Troubleshooting Reaction Conditions
| Observation | Parameter to Adjust | Recommended Change | Expected Outcome |
| No reaction at 0 °C after 1h | Temperature | Allow to warm to room temperature | Initiate the reaction |
| Reaction stalled at room temperature | Catalyst/Base | Add catalytic DMAP (0.1 eq) | Increase reaction rate |
| Bis-sulfonylation with primary amine | Stoichiometry | Use 1.05 eq of amine to 1.0 eq of sulfonyl chloride | Minimize the formation of the double-sulfonated product |
| Hydrolysis of sulfonyl chloride | Reaction Setup | Use oven-dried glassware and anhydrous solvents under N₂ | Prevent decomposition of the starting material |
Experimental Protocols
General Protocol for the Synthesis of a Diethylsulfonamide from a Primary Amine
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.05 equivalents) in anhydrous dichloromethane (DCM).
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Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired diethylsulfonamide.
Visualizations
Caption: Experimental workflow for diethylsulfonamide synthesis.
Caption: Troubleshooting decision tree for common reaction issues.
Caption: Main reaction and common side reaction pathways.
References
Common side reactions and byproducts with Diethylsulfamoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylsulfamoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a reactive electrophile primarily used for the sulfonylation of various nucleophiles. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is central to its application in synthesizing N,N-diethylsulfonamides and other related compounds.
Q2: What are the main storage and handling precautions for this compound?
Due to its high reactivity, particularly with moisture, stringent storage and handling procedures are necessary. This compound is moisture-sensitive and will readily hydrolyze.[1] It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). All glassware and solvents used in reactions should be scrupulously dried to prevent unwanted side reactions.
Q3: What are the expected thermal decomposition products of this compound?
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Sulfonamide Product
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Moisture Contamination | This compound readily hydrolyzes in the presence of water, which will consume the starting material and reduce your yield. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Inactive Reagent | The this compound may have degraded due to improper storage. It is advisable to use a fresh bottle or test the activity of the current batch on a small-scale reaction with a reliable nucleophile. |
| Sub-optimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS at room temperature first. If no reaction is observed, gradually increase the temperature. |
| Inappropriate Base | The choice of base is crucial. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically used to scavenge the HCl byproduct. Ensure the base is dry and used in at least stoichiometric amounts. |
| Steric Hindrance | A sterically hindered amine or alcohol may react slowly. In such cases, longer reaction times, elevated temperatures, or the use of a less hindered sulfonylating agent might be necessary. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
Possible Byproducts & Identification
| Byproduct | Formation Mechanism | Identification | Mitigation Strategies |
| Diethylsulfamic Acid | Hydrolysis of this compound by residual water in the reaction mixture. | Appears as a polar spot on TLC, soluble in aqueous layers during workup. | Rigorously exclude water from the reaction (see Problem 1). |
| Bis-sulfonated Amine | Reaction of a primary amine with two equivalents of this compound. The initially formed sulfonamide can be deprotonated by the base, and the resulting anion can react with a second molecule of the sulfamoyl chloride. | A less polar spot on TLC compared to the mono-sulfonated product. Can be identified by mass spectrometry (higher molecular weight). | Use a stoichiometric amount or a slight excess of the primary amine relative to the this compound. Add the sulfamoyl chloride slowly to the amine solution. |
| Alkyl Chloride | When reacting with an alcohol, the intermediate sulfonate ester can be displaced by the chloride ion generated in the reaction. | A non-polar byproduct, often volatile. Can be identified by GC-MS. | Use a non-nucleophilic base. Keep the reaction temperature as low as possible. |
| Products of Thermal Decomposition | If the reaction is heated to high temperatures for a prolonged period, decomposition can occur. | Complex mixture of byproducts. | Avoid excessive heating. Monitor reaction progress and stop when the starting material is consumed. |
Experimental Protocols
General Protocol for the Synthesis of a N-Substituted-N,N-diethylsulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq.) and a dry, non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of this compound: Slowly add this compound (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.
Visualized Workflows
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting guide for the presence of side products.
References
Troubleshooting low derivatization efficiency with Diethylsulfamoyl chloride
Welcome to the technical support center for troubleshooting derivatization reactions using Diethylsulfamoyl chloride. This guide is intended for researchers, scientists, and drug development professionals to address common challenges and provide answers to frequently asked questions (FAQs) to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in derivatization?
This compound is an electrophilic reagent that reacts with nucleophiles, most commonly primary and secondary amines, through a nucleophilic substitution reaction. The chlorine atom acts as a leaving group, and a new bond is formed between the sulfur atom of the sulfamoyl group and the nitrogen atom of the amine, resulting in the formation of a stable sulfonamide.[1] This process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: My derivatization efficiency is low. What are the most common causes?
Low derivatization efficiency is a frequent issue and can often be attributed to one or more of the following factors:
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Presence of Moisture: this compound is highly sensitive to moisture and can readily hydrolyze to diethylsulfamic acid and hydrochloric acid.[1] This side reaction consumes the derivatizing reagent, reducing the yield of the desired sulfonamide.
-
Suboptimal pH: The reaction is pH-dependent. A moderately alkaline environment is necessary to ensure the amine is deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride.[2]
-
Incorrect Reaction Temperature or Time: Like most chemical reactions, the derivatization rate is influenced by temperature and duration. Suboptimal conditions can lead to an incomplete reaction.
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Reagent Quality and Stoichiometry: Degradation of the this compound reagent or using an insufficient molar excess can result in low yields.
-
Steric Hindrance: The structure of the amine can affect the reaction rate. Sterically hindered amines will react more slowly than unhindered primary amines.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing a low yield of your derivatized product or none at all, consider the following troubleshooting steps:
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Store this compound under dry conditions. |
| Suboptimal pH | Adjust the reaction pH to a moderately alkaline range (typically pH 9-11). This can be achieved using a suitable buffer or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA). |
| Incomplete Reaction | Optimize the reaction time and temperature. A good starting point is room temperature for 1-2 hours. If the reaction is still incomplete, consider gentle heating (e.g., 40-60°C) and extending the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. |
| Insufficient Reagent | Increase the molar ratio of this compound to the analyte. A 1.5 to 2-fold excess of the derivatizing reagent is a common starting point. |
| Poor Reagent Quality | Use a fresh bottle of this compound or verify the purity of your existing stock. Reagents can degrade over time, especially if not stored properly. |
Issue 2: Presence of Unexpected Peaks in Chromatogram
The appearance of unexpected peaks in your analytical run (e.g., GC-MS or LC-MS) can be due to side reactions or impurities.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Hydrolysis of Reagent | The most common side product is the hydrolysis product, diethylsulfamic acid. Ensure anhydrous conditions as described above. |
| Reaction with Solvent | If using a protic solvent (e.g., an alcohol), it may react with the this compound. Use an inert, aprotic solvent such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF). |
| Di-sulfonylation of Primary Amines | Although less common, it is possible for primary amines to react with two molecules of the sulfonyl chloride. Using a controlled stoichiometry of the derivatizing reagent can minimize this. |
| Impure Starting Materials | Verify the purity of your analyte and this compound. Impurities in the starting materials will carry through the reaction. |
Data Presentation
Table 1: Representative Effect of pH on Derivatization Efficiency
| pH | Relative Derivatization Efficiency (%) |
| 7 | 20 |
| 8 | 65 |
| 9 | 95 |
| 10 | 100 |
| 11 | 90 |
| 12 | 75 |
Note: Data is illustrative and based on the general behavior of sulfonyl chlorides with amines. Optimal pH may vary depending on the specific amine.
Table 2: Representative Effect of Temperature on Derivatization Time
| Temperature (°C) | Time to >95% Completion (minutes) |
| 25 (Room Temperature) | 120 |
| 40 | 60 |
| 60 | 30 |
| 80 | 15 |
Note: Data is illustrative. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions like hydrolysis.
Experimental Protocols
Protocol 1: General Derivatization of a Primary Amine for LC-MS Analysis
Materials:
-
Primary amine sample
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Triethylamine (TEA)
-
Deionized water
-
Formic acid
-
Reaction vial with a PTFE-lined cap
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve a known amount of the primary amine sample in anhydrous ACN to a final concentration of 1 mg/mL.
-
Reagent Addition: In a reaction vial, add 100 µL of the amine solution.
-
Add 20 µL of triethylamine (TEA) to the vial to act as a base.
-
Add 50 µL of a 10 mg/mL solution of this compound in anhydrous ACN. This represents an excess of the derivatizing reagent.
-
Reaction: Tightly cap the vial and vortex the mixture for 1 minute. Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quenching: Add 10 µL of deionized water to quench the reaction by hydrolyzing any remaining this compound. Vortex for 30 seconds.
-
Sample Preparation for Analysis: Centrifuge the sample to pellet any salts formed. Dilute the supernatant with a suitable mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.
Visualizations
Signaling Pathways and Workflows
Caption: A typical experimental workflow for the derivatization of amines.
Caption: The reaction mechanism for amine derivatization.
Caption: A logical guide for troubleshooting low derivatization efficiency.
References
Managing the reactivity of Diethylsulfamoyl chloride with protic solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective management of Diethylsulfamoyl chloride's reactivity with protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive hazards?
A1: this compound ((C₂H₅)₂NSO₂Cl) is a highly reactive organosulfur compound used in organic synthesis, primarily for the creation of sulfamides and sulfamates. Its principal hazard lies in its high reactivity towards nucleophiles, especially protic solvents like water, alcohols, and amines.[1] It is corrosive, moisture-sensitive, and can cause severe skin and eye burns.[2] Reactions are often exothermic and release corrosive hydrogen chloride (HCl) gas.[1][3]
Q2: How does this compound react with common protic solvents?
A2: this compound readily undergoes nucleophilic substitution at the sulfur atom when exposed to protic solvents.
-
Water (Hydrolysis): It reacts vigorously with water or moisture to produce diethylsulfamic acid and hydrochloric acid.[1] This reactivity necessitates storage and handling under anhydrous conditions.[2][3]
-
Alcohols (Alcoholysis): The reaction with an alcohol yields the corresponding diethylsulfamate ester and HCl.[4][5] This is a common method for preparing sulfamates.
-
Amines (Aminolysis): Primary and secondary amines react to form stable N-substituted diethylsulfamides and HCl.[1][6] This is a cornerstone reaction for synthesizing a wide range of sulfonamide compounds.[7]
Q3: What is the general mechanism of solvolysis for this compound?
A3: Studies on analogous sulfamoyl chlorides suggest that the solvolysis reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9][10] The protic solvent acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The reaction rate is sensitive to both the solvent's nucleophilicity and its ionizing power.[8]
Q4: How can I minimize unwanted hydrolysis during my reaction?
A4: To prevent the formation of diethylsulfamic acid as a byproduct, all reactions must be conducted under strictly anhydrous conditions. This involves:
-
Using oven-dried or flame-dried glassware.
-
Employing anhydrous grade solvents.
-
Performing the reaction under an inert atmosphere, such as dry nitrogen or argon.[2]
Q5: What are the recommended storage and handling conditions for this compound?
A5: Due to its moisture sensitivity, this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like water, strong oxidizing agents, and bases.[2][11] All handling should be performed in a chemical fume hood using appropriate personal protective equipment.[2][11]
Q6: What personal protective equipment (PPE) is required when handling this reagent?
A6: When working with this compound, it is mandatory to use chemical safety goggles, a face shield, appropriate protective gloves, and a lab coat.[11] All manipulations should be carried out inside a certified chemical fume hood to avoid inhalation of vapors.[2]
Troubleshooting Guides
Problem: Low or No Yield of Desired Sulfamide/Sulfamate
| Possible Cause | Recommended Solution(s) |
| Reagent Decomposition | The reagent may have hydrolyzed due to improper storage. Observe the bottle for fuming upon opening, which indicates reaction with atmospheric moisture. Use a fresh, unopened bottle of the reagent and handle it strictly under an inert atmosphere. |
| Incomplete Reaction | The reaction may require more time or gentle heating. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Steric Hindrance | Highly hindered amines or alcohols can react very slowly. Consider increasing the reaction time, using a higher temperature, or employing a less-hindered base to facilitate the reaction.[12] |
| Poor Nucleophilicity | The amine or alcohol substrate may not be nucleophilic enough. For amine reactions, the addition of a non-nucleophilic base like triethylamine or pyridine can help by scavenging the HCl byproduct, driving the reaction forward.[13] |
Problem: Formation of Multiple Byproducts
| Possible Cause | Recommended Solution(s) |
| Presence of Water | Unwanted hydrolysis is the most common side reaction. Ensure all glassware is rigorously dried and use anhydrous solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.[1][3] |
| Reaction with Solvent | If using a potentially reactive solvent (e.g., an alcohol solvent for an aminolysis reaction), switch to an inert, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[1] |
| Substrate Instability | The starting material or product may be unstable to the HCl generated. Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl as it is formed.[13][14] |
Quantitative Data Summary
Table 1: Relative Reactivity of this compound with Protic Solvents
| Protic Solvent Type | Nucleophile | Relative Reactivity | Primary Product | Byproduct |
| Primary Amine | R-NH₂ | Very High | (C₂H₅)₂NSO₂NHR | HCl |
| Secondary Amine | R₂NH | High | (C₂H₅)₂NSO₂NR₂ | HCl |
| Alcohol | R-OH | Moderate | (C₂H₅)₂NSO₂OR | HCl |
| Water | H₂O | High | (C₂H₅)₂NSO₂OH | HCl |
Note: Reactivity is influenced by steric hindrance and electronic effects of the 'R' group.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Diethylsulfamide from a Primary/Secondary Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add this compound (1.05 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Safe Handling and Quenching of this compound
-
Handling: Always handle this compound in a chemical fume hood while wearing appropriate PPE.[2] Use dry syringes or cannulas for transferring the liquid under an inert atmosphere.
-
Quenching: To safely neutralize excess reagent or clean contaminated glassware, slowly and carefully add the reagent or rinse the glassware with a cooled (0 °C) solution of a secondary amine (like diethylamine) or an alcohol (like isopropanol) in an inert solvent. This controlled reaction is preferable to quenching with water, which can be highly vigorous. Be prepared to neutralize the resulting acidic solution with a base.
Visualizations
References
- 1. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. CAS 13360-57-1: Dimethylsulfamoyl chloride | CymitQuimica [cymitquimica.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Impact of solvent choice on Diethylsulfamoyl chloride reaction rate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and optimizing reactions involving Diethylsulfamoyl chloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for this compound with nucleophiles?
A1: Reactions of this compound with nucleophiles, such as amines and alcohols, are generally expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is supported by studies on the analogous Dimethylsulfamoyl chloride, where the reaction rate is sensitive to both the solvent's nucleophilicity and its ionizing power.[1][3]
Q2: How does the reactivity of this compound compare to Dimethylsulfamoyl chloride?
A2: this compound is significantly more reactive than Dimethylsulfamoyl chloride. Specifically, in hydrolysis reactions, this compound reacts approximately eight times faster than its dimethyl analog.[4] This increased reactivity is an important consideration when planning reaction times and controlling reaction conditions.
Q3: What solvents are recommended for reactions with this compound?
A3: For reactions where the solvent is not a reactant (e.g., reaction with an amine), stable, anhydrous polar aprotic solvents are recommended. These include:
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)[4]
It is crucial to use anhydrous conditions, as this compound is highly sensitive to moisture.[4][5]
Q4: Which solvents are incompatible with this compound?
A4: Protic solvents such as water and alcohols will react with this compound, leading to solvolysis products and decomposition.[4] Therefore, these should be avoided unless they are intended as the nucleophilic reactant. The compound is also incompatible with strong bases and oxidizers.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | This compound readily hydrolyzes. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Store this compound under inert gas and protected from moisture.[4][5][6] |
| Incorrect Solvent Choice | If using a protic solvent (e.g., ethanol, methanol) as the reaction medium with another nucleophile, competitive solvolysis will occur, reducing the yield of the desired product. Switch to a recommended anhydrous polar aprotic solvent like DCM, ACN, or DMSO.[4] |
| Low Reaction Temperature | The reaction may be too slow at the chosen temperature. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. |
| Insufficient Reaction Time | Reactions may require more time to reach completion. Monitor the reaction progress over a longer period. |
| Degraded this compound | If the reagent has been improperly stored, it may have degraded. Use a fresh bottle or re-purify the existing stock if possible. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Water contamination will lead to the formation of diethylsulfamic acid as a byproduct.[4] Rigorously dry all reagents, solvents, and glassware. |
| Reaction with Solvent | If using a reactive solvent, it may compete with the intended nucleophile. Choose an inert solvent from the recommended list. |
| Side Reactions with Amine Nucleophiles | With primary or secondary amines, over-reaction or side reactions at other functional groups can occur. Consider using a suitable protecting group strategy for other reactive sites on your amine. The use of a non-nucleophilic base can also be beneficial. |
| Temperature Too High | Elevated temperatures can sometimes lead to decomposition or side reactions. Attempt the reaction at a lower temperature. |
Impact of Solvent on Reaction Rate
The choice of solvent has a significant impact on the rate of reaction of this compound. The reaction rate is influenced by the solvent's ability to stabilize the transition state of the SN2 reaction.
Quantitative Data
The following table presents the specific rates of solvolysis for Dimethylsulfamoyl chloride in various solvents. It is reasonable to infer that this compound would follow a similar trend but with significantly higher rates.
Table 1: Specific Rates of Solvolysis (k) of Dimethylsulfamoyl chloride at 25.0 °C
| Solvent | k x 105 (s-1) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |
| 100% Ethanol | 0.433 | 0.37 | -2.52 |
| 90% Ethanol | 1.83 | 0.16 | -0.93 |
| 80% Ethanol | 4.88 | 0.00 | 0.00 |
| 100% Methanol | 2.15 | 0.17 | -1.12 |
| 90% Methanol | 6.07 | 0.01 | -0.21 |
| 80% Methanol | 14.5 | -0.04 | 0.67 |
| 100% Acetone | 0.00032 | -0.37 | -5.45 |
| 90% Acetone | 0.124 | -0.35 | -2.39 |
| 80% Acetone | 0.821 | -0.37 | -0.83 |
| 100% H2O | 16.4 | -0.26 | 4.79 |
| 97% TFE | 2.04 | -3.30 | 2.83 |
| 90% TFE | 6.15 | -2.55 | 2.85 |
Data for Dimethylsulfamoyl chloride adapted from literature.[1] It is important to note that this is an approximation for this compound and actual rates should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine
This protocol provides a general method for the sulfamoylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Maintain the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Kinetic Measurement of this compound Solvolysis
This protocol outlines a method to determine the rate of solvolysis of this compound in a given solvent.
Materials:
-
This compound
-
Chosen solvent (e.g., 80% ethanol/20% water)
-
Conductivity meter or a pH meter
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a small amount of a dry, inert solvent (e.g., acetone).
-
Equilibrate the chosen reaction solvent to the desired temperature in the constant temperature bath.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the stirred, thermostatted solvent. The final concentration of the sulfamoyl chloride should be low (e.g., ~10-4 M).
-
The solvolysis reaction produces hydrochloric acid, which can be monitored by the change in conductivity or pH of the solution over time.
-
Record the conductivity or pH at regular time intervals until the reaction is complete (i.e., the reading is stable).
-
The first-order rate constant (k) can be calculated from the data using the appropriate integrated rate law. For a first-order reaction, a plot of ln(Ct/C0) versus time will yield a straight line with a slope of -k, where C is the concentration of the reactant.
Visualizations
References
- 1. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 5. fishersci.com [fishersci.com]
- 6. N,N-Dimethylsulfamoyl Chloride CAS 13360-57-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Validation & Comparative
Comparative Reactivity Analysis: Diethylsulfamoyl Chloride vs. Dimethylsulfamoyl Chloride
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in synthetic chemistry. This guide provides a detailed comparison of the reactivity of diethylsulfamoyl chloride and dimethylsulfamoyl chloride, two common reagents for the synthesis of sulfonamides and related compounds. This analysis is supported by available experimental data and mechanistic insights to aid in reagent selection for specific synthetic applications.
Executive Summary
Introduction
N,N-Dialkylsulfamoyl chlorides are important building blocks in organic synthesis, particularly in the preparation of sulfonamides, a functional group prevalent in many biologically active molecules. The reactivity of the sulfonyl chloride group is modulated by the nature of the N-alkyl substituents. This guide focuses on a comparative analysis of two commonly used reagents: this compound and dimethylsulfamoyl chloride.
Comparative Reactivity Data
The most direct comparative experimental data available for these two reagents is in their rate of hydrolysis.
Hydrolysis Rate
A key study has shown that this compound hydrolyzes approximately eight times faster than dimethylsulfamoyl chloride.[1] This difference in reactivity is attributed to the participation of the hydrogen atoms on the ethyl groups in the hydrolysis mechanism of the diethyl derivative.[1]
Table 1: Relative Hydrolysis Rates
| Compound | Relative Rate of Hydrolysis |
| This compound | 8 |
| Dimethylsulfamoyl Chloride | 1 |
This observed difference in reactivity suggests that while steric hindrance from the larger ethyl groups might be expected to slow down the reaction, other factors, such as the potential for hydrogen participation in stabilizing the transition state, play a more dominant role in the case of hydrolysis.[1]
Mechanistic Considerations
The solvolysis of N,N-dimethylsulfamoyl chloride is understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the sulfur.
The increased reactivity of this compound in hydrolysis suggests a subtle variation in the mechanism or transition state stabilization. The secondary deuterium isotope effect observed for the hydrolysis of this compound supports the hypothesis of hydrogen participation from the ethyl groups, which is not possible for the methyl groups of dimethylsulfamoyl chloride.[1]
Experimental Protocols
While the specific detailed protocol for the comparative hydrolysis study was not available, a general method for determining the solvolysis rates of sulfonyl chlorides can be adapted.
General Experimental Protocol for Determining Solvolysis Rates of Sulfonyl Chlorides by the Conductance Method
This method is based on the principle that the hydrolysis of a sulfonyl chloride produces ions, leading to a change in the conductivity of the solution over time. By monitoring this change, the first-order rate constant of the reaction can be determined.
Materials and Equipment:
-
Sulfonyl chloride (e.g., this compound or dimethylsulfamoyl chloride)
-
Solvent (e.g., water, or aqueous mixtures of acetone, ethanol, etc.)
-
Conductivity meter with a suitable probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of the sulfonyl chloride in a suitable anhydrous solvent (e.g., acetone) to prevent premature hydrolysis.
-
Equilibrate the reaction solvent (e.g., water) in the conductivity cell, which is submerged in a constant temperature bath set to the desired reaction temperature.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
To initiate the reaction, inject a small, precise volume of the sulfonyl chloride stock solution into the stirred solvent in the conductivity cell.
-
Start the stopwatch simultaneously with the injection.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading stabilizes).
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this plot will be -k.
Visualizing the Reaction Pathway
The general mechanism for the reaction of a dialkylsulfamoyl chloride with a nucleophile can be visualized as a nucleophilic substitution at the sulfur atom.
References
A Comparative Guide to Amine Analysis: Diethylsulfamoyl Chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amines is a critical task in numerous scientific disciplines, from metabolomics to pharmaceutical quality control. Due to the inherent low UV absorbance and often high polarity of many amines, derivatization with a labeling agent is a common and effective strategy to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of two sulfonyl chloride-based derivatizing agents: the well-established dansyl chloride and the less-documented Diethylsulfamoyl chloride (DES-Cl).
Overview of the Reagents
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent labeling reagent that reacts with primary and secondary amines to form stable, intensely fluorescent sulfonamide adducts.[1] This derivatization significantly enhances the detectability of amines, making it a cornerstone reagent in protein sequencing, amino acid analysis, and the analysis of biogenic amines.[1][2] The resulting dansylated amines exhibit strong fluorescence and can be readily detected by fluorescence or UV detectors, as well as by mass spectrometry.[3][4]
This compound (DES-Cl) , also known as N,N-Diethylsulfamoyl chloride, is a reactive sulfamoyl chloride that is known to react with amines to form stable sulfamide products. While it is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its application as a dedicated derivatization reagent for the quantitative analysis of amines is not well-documented in scientific literature. This guide will, therefore, compare the known properties and established performance of dansyl chloride with the inferred potential of DES-Cl based on the general reactivity of sulfamoyl chlorides.
Performance Comparison
The selection of a derivatization reagent is a critical decision that influences the sensitivity, reliability, and efficiency of amine analysis. The following table summarizes the key performance characteristics of dansyl chloride, with inferred or expected properties for this compound.
| Feature | Dansyl Chloride | This compound (Inferred) |
| Target Amines | Primary and Secondary Amines[1] | Primary and Secondary Amines |
| Reaction Principle | Nucleophilic attack of the amine on the sulfonyl chloride group, forming a fluorescent sulfonamide. | Nucleophilic attack of the amine on the sulfonyl chloride group, forming a sulfamide. |
| Detection Method | Fluorescence, UV-Vis, Mass Spectrometry[4][5] | UV-Vis, Mass Spectrometry |
| Fluorescence | Strong blue or blue-green fluorescence of derivatives[1] | Not reported to be fluorescent. |
| Derivative Stability | High stability of dansyl sulfonamides[1] | Expected to form stable sulfamides. |
| Reaction Conditions | Alkaline pH (typically 9-11), room temperature or slightly elevated (e.g., 60°C), reaction time of 30-60 minutes.[3][6] | Likely requires alkaline conditions and similar reaction times to dansyl chloride. |
| Byproducts | Hydrolysis of excess reagent can occur. | Hydrolysis of excess reagent is expected. |
| Published Data | Extensive data available for a wide range of amines.[1][2][3][4][5] | Limited to no published data for analytical applications. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are a typical derivatization protocol for dansyl chloride and a generalized, inferred protocol for this compound.
Dansyl Chloride Derivatization Protocol for HPLC Analysis
This protocol is a general guideline and may require optimization for specific amines and sample matrices.
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1-5 mg/mL solution of dansyl chloride in a dry, aprotic solvent such as acetone or acetonitrile. This solution should be prepared fresh and protected from light.
-
Buffer Solution: Prepare a 0.1 M sodium bicarbonate or sodium carbonate buffer and adjust the pH to 9.5-10.5.[3]
-
-
Derivatization Procedure:
-
To 100 µL of the amine standard or sample solution, add 200 µL of the alkaline buffer.
-
Add 200 µL of the dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for 30-60 minutes.[6]
-
After incubation, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., proline or ammonia) to consume the excess dansyl chloride.[3]
-
The sample is then typically acidified and can be further purified by solid-phase extraction (SPE) if necessary before injection into the HPLC system.
-
Inferred this compound Derivatization Protocol
As no specific analytical protocols for DES-Cl are available, the following is a generalized procedure based on the known reactivity of sulfamoyl chlorides. This protocol is hypothetical and would require significant optimization and validation.
-
Reagent Preparation:
-
DES-Cl Solution: Prepare a solution of this compound in a dry, aprotic solvent like acetonitrile.
-
Buffer Solution: Prepare an alkaline buffer (e.g., sodium bicarbonate, pH 9-10).
-
-
Derivatization Procedure:
-
Combine the amine sample with the alkaline buffer.
-
Add the DES-Cl solution and mix well.
-
Allow the reaction to proceed, likely at room temperature or with gentle heating.
-
Quench the reaction to consume excess DES-Cl.
-
Prepare the sample for analysis, which may involve extraction or dilution.
-
Visualizing the Workflow and Comparison
To better understand the processes and the relationship between the two reagents, the following diagrams are provided.
Caption: General experimental workflow for amine analysis using derivatization.
Caption: Logical relationship comparing Dansyl chloride and DES-Cl.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and highly sensitive method for the quantitative analysis of primary and secondary amines, dansyl chloride remains a superior and well-supported choice. Its reaction produces intensely fluorescent derivatives, and the extensive body of literature provides robust and optimized protocols for a wide variety of applications.[1][5]
This compound , while capable of reacting with amines to form stable sulfamides, currently lacks the necessary scientific validation and published data to be recommended as a routine derivatization reagent for analytical purposes. Its primary role appears to be as a building block in chemical synthesis. While it may hold potential for specific applications where a non-fluorescent tag is desired for UV or mass spectrometric detection, significant methods development and validation would be required. Researchers considering DES-Cl for amine analysis should be prepared to undertake a thorough optimization of reaction conditions and analytical parameters.
References
- 1. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 20588-68-5 [smolecule.com]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. N,N-Dimethylsulfamoyl chloride 99 13360-57-1 [sigmaaldrich.com]
A Comparative Guide to Amine Derivatization Reagents for Enhanced Analytical Detection
For researchers, scientists, and professionals in drug development, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceuticals, lack the necessary chromophores or fluorophores for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Chemical derivatization addresses this by covalently modifying the amine group, thereby enhancing its detectability and improving chromatographic behavior.
While sulfonyl chlorides like Diethylsulfamoyl chloride are used to form stable sulfonamides, a range of alternative reagents have been extensively characterized and validated for analytical derivatization. This guide provides a comprehensive comparison of several leading alternatives, offering insights into their performance, detailed experimental protocols, and visual workflows to assist in selecting the optimal reagent for your analytical needs.
Comparative Analysis of Leading Amine Derivatization Reagents
The selection of a derivatization reagent is a critical decision in analytical method development, with trade-offs between reaction conditions, derivative stability, detection sensitivity, and specificity. The following table summarizes the key performance characteristics of common alternatives for amine derivatization.
| Reagent | Target Amines | Typical Reaction Conditions | Derivative Stability | Detection Method(s) | Key Advantages | Disadvantages |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Alkaline pH (9.5-10.5), 38-60°C, 30-120 min[2][3][4] | Good, highly resistant to acid/alkaline hydrolysis[4] | Fluorescence, LC-MS[5][6] | Versatile, enhances fluorescence and ionization efficiency; well-established method.[2][5] | Can be non-selective, reacting with phenols and thiols; longer reaction times.[7][8] |
| 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary | Alkaline pH (~10-11.4), Room Temp, 5-40 min[1][9][10] | Very Stable[7] | Fluorescence, UV, LC-MS/MS[7][9] | Produces highly stable derivatives with strong UV absorbance and fluorescence.[7][9] | Can introduce significant hydrophobicity, altering chromatographic behavior.[7] |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary & Secondary | Borate Buffer (pH 8.8), 55°C, 10 min[7][11] | Highly stable for days[11] | Fluorescence, UPLC, HPLC[11][12] | Rapid reaction, self-quenching, available in comprehensive kits (e.g., AccQ-Tag).[11] | Primarily marketed for amino acid analysis.[13] |
| Marfey's Reagent (FDAA) | Primary | Alkaline pH, elevated temp (e.g., 40°C, 1 hr)[14] | Stable | UV (340 nm), LC-MS[14][15] | Gold standard for chiral analysis of amino acids and amines, forming diastereomers.[5][15][16] | Suboptimal for general quantification; can form mono- and di-substituted derivatives.[5][15] |
| o-phthalaldehyde (OPA) | Primary | Aqueous, Room Temp, with thiol (e.g., 3-mercaptopropionic acid)[17] | Unstable, requires immediate analysis or stabilization[17][18] | Fluorescence[5][18] | Extremely fast reaction (instantaneous), fluorogenic (reagent is non-fluorescent).[1][17] | Derivatives are unstable; does not react with secondary amines.[1][18] |
| Dabsyl Chloride (Dabs-Cl) | Primary & Secondary | Alkaline pH (8.5-9.5), 70°C, 15-30 min[4] | Very Stable[1][4] | UV-Vis (~436 nm)[5] | Simple procedure, stable derivatives, detection in the visible range avoids some matrix interference.[1][4] | Less sensitive than fluorescent methods.[1] |
Visualizing the Derivatization Process
To better understand the practical application and selection criteria for these reagents, the following diagrams illustrate a typical experimental workflow and a logical comparison of the alternatives.
Detailed Experimental Protocols
Reproducible and accurate results depend on optimized protocols. The following sections provide detailed methodologies for the key derivatization reagents discussed.
Protocol 1: Dansyl Chloride (DNS-Cl) Derivatization
This protocol is a general method for the derivatization of amino acids and can be adapted for other primary and secondary amines.[1][2]
-
Materials:
-
Procedure:
-
Prepare the derivatization mixture immediately before use by mixing the 100 mM sodium carbonate-bicarbonate buffer and 50 mM dansyl chloride solution in a 1:1 (v/v) ratio.[2]
-
In a microcentrifuge tube or a well of a 96-well plate, add 50 µL of the derivatization mixture to 25 µL of the sample extract.[2]
-
Mix thoroughly by pipetting or vortexing.[2]
-
Seal the container and incubate at 25-60°C for 60 minutes in the dark. Reaction conditions may require optimization.[1][2]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample can be diluted directly with the initial mobile phase for LC-MS analysis. Evaporation of the solvent and reconstitution may be performed to concentrate the sample if needed.[3]
-
Protocol 2: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Derivatization
This protocol is suitable for the derivatization of primary and secondary amines for fluorescence, UV, or MS detection.[1][9]
-
Materials:
-
Procedure:
-
Mix the sample with borate buffer (pH 11.4).[1]
-
Add the Fmoc-Cl solution. The final ratio of sample to buffer to reagent may need optimization.
-
Allow the reaction to proceed at room temperature for approximately 5 to 40 minutes.[1][9]
-
(Optional but recommended) Quench the reaction by adding a scavenger amine like 1-adamantanamine or by liquid-liquid extraction with a non-polar solvent like pentane to remove excess Fmoc-Cl and its hydrolysis byproducts.[19]
-
The resulting stable derivatives are ready for dilution and HPLC or LC-MS analysis.[9]
-
Protocol 3: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization (AccQ-Tag Method)
This protocol is based on the widely used Waters AccQ-Tag™ chemistry kit, optimized for amino acid analysis.[11][13]
-
Materials:
-
AccQ-Tag Ultra or AccQ-Fluor Derivatization Kit (contains Borate Buffer, AQC Reagent Powder, and Reagent Diluent)
-
Sample or amino acid standards
-
Heating block or oven at 55°C
-
UPLC or HPLC system with a fluorescence detector
-
-
Procedure:
-
Reconstitute the AQC reagent powder in the provided diluent (acetonitrile) immediately before use.[13]
-
To 10 µL of the sample or standard, add 70 µL of the Borate buffer. Mix thoroughly to ensure optimal pH for the reaction.[7][11]
-
Add 20 µL of the reconstituted AQC reagent solution to the mixture.[7][11]
-
Mix immediately and thoroughly to ensure complete derivatization of all amino acids.[11]
-
Heat the mixture at 55°C for 10 minutes. This step accelerates the conversion of a minor tyrosine side-product to the stable mono-derivatized compound.[11]
-
After heating, the sample is ready for direct injection into the LC system after appropriate dilution.[7]
-
Protocol 4: Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) Derivatization
This method is specifically for the chiral analysis of amino acids.[14]
-
Materials:
-
Amino acid sample (from protein hydrolysate or standards)
-
1 M Sodium bicarbonate (NaHCO₃)
-
Marfey's Reagent (L-FDAA) solution (e.g., 1% w/v in acetone)
-
2 M Hydrochloric acid (HCl) for quenching
-
HPLC system with a UV detector (340 nm)
-
-
Procedure:
-
To the sample hydrolysate, add 1 M NaHCO₃ to create alkaline conditions.[14]
-
Add the L-FDAA solution.
-
Incubate the mixture at 40°C for 1 hour, with periodic mixing.
-
After incubation, cool the reaction to room temperature and neutralize/quench by adding 2 M HCl.[14]
-
The sample containing the diastereomeric derivatives is then analyzed by reversed-phase HPLC with UV detection at 340 nm.[14]
-
Retention times are compared to those of derivatized L- and D-amino acid standards to determine stereochemistry. The L-diastereomers typically elute before the D-diastereomers.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ikm.org.my [ikm.org.my]
- 11. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 12. AccQ•Tag Columns for Amino Acid Analysis [nugensci.com]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ovid.com [ovid.com]
- 16. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. FMOC-Cl cleanup for LC-MS - Chromatography Forum [chromforum.org]
A Comparative Guide to LC-MS Method Validation for Amine-Containing Analytes: Derivatization vs. Direct Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds such as catecholamines and their metabolites is crucial for diagnostics and therapeutic monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, but the inherent polarity and sometimes poor ionization of these analytes can present challenges. This guide provides an objective comparison between two common approaches: derivatization to enhance analytical properties and direct "dilute-and-shoot" or solid-phase extraction (SPE) analysis.
As a case study, we will compare the theoretical application of a sulfonyl chloride derivatizing agent, Diethylsulfamoyl chloride, against a validated, high-performance LC-MS/MS method for the direct analysis of underivatized plasma free metanephrines.
Method 1: Amine Derivatization with this compound
Derivatization is a chemical modification process used to improve a compound's chromatographic behavior, enhance its ionization efficiency, and increase the sensitivity and specificity of detection.[1] Reagents like this compound, an analogue of the well-known Dansyl chloride, target primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride, forming a stable sulfonamide derivative. This process adds a non-polar group to the analyte, improving its retention on reversed-phase columns and often enhancing its response in the mass spectrometer.
Method 2: Direct Analysis of Underivatized Analytes via SPE-LC-MS/MS
Advances in chromatography and mass spectrometry have enabled the development of highly sensitive methods that do not require derivatization. These methods typically involve a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes, followed by direct injection into the LC-MS/MS system.[2] This approach simplifies sample preparation and avoids potential variability introduced by the derivatization reaction. For polar analytes like metanephrines, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of specific reversed-phase columns can achieve the necessary retention.[3]
Performance Comparison: Derivatization vs. Direct Analysis
The following table summarizes typical validation parameters for a high-sensitivity direct analysis method for plasma free metanephrines and contrasts them with the expected performance of a derivatization-based approach. The data for the direct analysis method is compiled from published validation studies.[2][4]
| Validation Parameter | Method 2: Direct SPE-LC-MS/MS (Underivatized) | Method 1: Derivatization (Expected Performance) |
| Linearity (R²) | > 0.999[5] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Metanephrine: ~0.04 - 0.12 nmol/LNormetanephrine: ~0.08 - 0.14 nmol/L[4][5] | Potentially lower; derivatization can increase sensitivity by a factor of 4 to 30.[3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[5] | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | Intra-assay: < 7.5%Inter-assay: < 9.1%[4][6] | < 15% |
| Recovery (%) | 71.5% - 95.2%[4] | Dependent on both extraction and reaction efficiency. |
| Sample Prep Time | Moderate (SPE cleanup) | Longer (derivatization incubation + cleanup) |
| Specificity | High (based on chromatography and MS/MS transitions) | Very High (derivatization can shift analytes away from interferences).[3] |
Experimental Protocols
Method 1: Protocol for Derivatization using this compound (General Procedure)
This protocol outlines a general procedure for the derivatization of primary and secondary amines in a biological matrix like plasma. Optimization is required for specific analytes.
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution and 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a basic buffer (e.g., 100 mM sodium carbonate buffer, pH 9.5).
-
Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex briefly and incubate the mixture at 60°C for 30 minutes.
-
-
Reaction Quenching: After incubation, cool the sample and add 10 µL of a quenching agent (e.g., 5% formic acid) to stop the reaction and neutralize the pH.
-
Final Preparation: Dilute the sample with the initial mobile phase to the appropriate volume for injection into the LC-MS/MS system.
Method 2: Protocol for Direct SPE-LC-MS/MS of Plasma Free Metanephrines
This protocol is based on established methods for the analysis of underivatized metanephrines.[2][4]
-
Sample Pre-treatment: To 200 µL of plasma, add an appropriate deuterated internal standard solution.
-
Solid-Phase Extraction (SPE):
-
Condition a weak cation-exchange (WCX) SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a sequence of solvents (e.g., water followed by methanol) to remove interfering substances.
-
Elute the analytes (metanephrine and normetanephrine) with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualized Workflows and Logic
To better illustrate the processes and decision-making involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for LC-MS/MS analysis using derivatization.
References
- 1. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Performance of Sulfamoyl Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the sulfamoyl group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry and organic synthesis, with the resulting sulfonamides being prevalent in a wide array of pharmaceuticals. The choice of the sulfamoylating agent is critical, directly impacting reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of the performance of key sulfamoyl chlorides: sulfamoyl chloride, N,N-dimethylsulfamoyl chloride, N,N-diethylsulfamoyl chloride, and the highly reactive chlorosulfonyl isocyanate (CSI).
Comparative Performance Data
The reactivity of sulfamoyl chlorides can be significantly influenced by the substituents on the nitrogen atom, affecting both steric hindrance and the electronic nature of the sulfur center. This is evident in their relative rates of hydrolysis and their general reactivity profiles in common organic transformations.
Table 1: Comparative Hydrolysis Rates of N,N-Dialkylsulfamoyl Chlorides
| Sulfamoyl Chloride | Relative Rate of Hydrolysis | Observations |
| N,N-Dimethylsulfamoyl Chloride | 1 | Baseline for comparison. |
| N,N-Diethylsulfamoyl Chloride | 8 | Hydrolyzes eight times faster than the dimethyl analog, suggesting that the larger ethyl groups may facilitate hydrogen bonding in the transition state, accelerating the reaction.[1] |
Table 2: Qualitative Reactivity Comparison in Sulfonamide Formation
| Sulfamoylating Agent | General Reactivity | Key Characteristics & Applications |
| Sulfamoyl Chloride | Moderate | A fundamental reagent for introducing the -SO₂NH₂ group. Can be generated in situ from chlorosulfonyl isocyanate and formic acid.[2][3] |
| N,N-Dimethylsulfamoyl Chloride | Moderate to Low | Generally less reactive than aryl sulfonyl chlorides like benzenesulfonyl chloride due to the electron-donating and sterically hindering dimethylamino group.[1] Widely used for the synthesis of N,N-dimethylsulfamides. |
| N,N-Diethylsulfamoyl Chloride | Moderate to Low | Reactivity is comparable to N,N-dimethylsulfamoyl chloride, but exhibits a faster hydrolysis rate.[1] |
| Chlorosulfonyl Isocyanate (CSI) | Very High | An exceptionally reactive and versatile reagent.[4] The isocyanate group typically reacts first with nucleophiles. It is a powerful tool for constructing sulfonamide-containing structures and can serve as a precursor to sulfamoyl chloride.[2] It is known to be more reactive than alkylsulfonyl isocyanates in cycloaddition reactions with olefins.[4] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a sulfonamide, a key application of sulfamoyl chlorides. The choice of base, solvent, and reaction temperature may need to be optimized depending on the specific sulfamoyl chloride and amine used, in line with their relative reactivities.
General Procedure for the Sulfonylation of an Amine
Objective: To synthesize an N-substituted sulfonamide from a primary or secondary amine and a sulfonyl chloride.
Materials:
-
Aryl or alkyl primary/secondary amine (1.0 eq)
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.0 eq)
-
Base (e.g., pyridine or triethylamine) (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
Procedure:
-
The amine is dissolved in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
The base is added to the stirred solution.
-
The sulfonyl chloride, dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the reaction mixture over a period of 15-30 minutes.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified time (typically ranging from a few hours to overnight, monitored by TLC).[5]
-
Upon completion, the reaction mixture is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the pure sulfonamide.
Note: The reactivity of the sulfonyl chloride will influence the required reaction conditions. Highly reactive reagents like chlorosulfonyl isocyanate may require lower temperatures and shorter reaction times, while less reactive ones like N,N-dimethylsulfamoyl chloride might necessitate longer reaction times or heating.
Visualizing Reaction Workflows and Logical Relationships
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Diagram 2: Factors Influencing Sulfamoyl Chloride Reactivity
Caption: Factors that influence the reactivity of sulfamoyl chlorides.
References
- 1. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 2. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 4. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 5. cbijournal.com [cbijournal.com]
A Comparative Guide to Sulfonylating Agents for Primary Amines: Diethylsulfamoyl Chloride in Focus
For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The choice of the sulfonylating agent is critical, directly impacting reaction efficiency, selectivity, and yield. This guide provides an objective comparison of Diethylsulfamoyl chloride against two other commonly used sulfonylating agents, p-Toluenesulfonyl chloride (TsCl) and Methanesulfonyl chloride (MsCl), for the sulfonylation of primary amines, supported by experimental data and detailed protocols.
The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The formation of this moiety typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This guide focuses on the reaction with primary amines, a common transformation in drug development.
Overview of Sulfonylating Agents
Sulfonylating agents are reactive compounds that introduce a sulfonyl group (-SO₂R) to a substrate. Their reactivity is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the 'R' group.
-
This compound ((C₂H₅)₂NSO₂Cl): A dialkylsulfamoyl chloride. The diethylamino group is electron-donating, which might suggest lower reactivity compared to arylsulfonyl chlorides. However, studies on the analogous dimethylsulfamoyl chloride show it to be a highly reactive intermediate. Notably, this compound is reported to hydrolyze significantly faster than dimethylsulfamoyl chloride, indicating a high degree of reactivity.
-
p-Toluenesulfonyl chloride (TsCl): An arylsulfonyl chloride with a methyl group on the benzene ring. It is a crystalline solid, making it easy to handle. The tosyl group is an excellent leaving group, making tosylates versatile intermediates.
-
Methanesulfonyl chloride (MsCl): An alkanesulfonyl chloride. It is a liquid and is known for its high reactivity. The small size of the methyl group can be advantageous in reactions with sterically hindered amines.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the compared sulfonylating agents is presented in Table 1. Note that some data for this compound is estimated based on its close analog, dimethylsulfamoyl chloride.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Molecular Formula | C₄H₁₀ClNO₂S | C₇H₇ClO₂S | CH₃ClO₂S |
| Molecular Weight | 171.65 g/mol | 190.65 g/mol | 114.55 g/mol |
| Appearance | Colorless to pale yellow liquid (presumed) | White to yellowish crystalline solid | Colorless to yellowish liquid |
| Boiling Point | ~140-150 °C (estimated) | 134 °C at 10 mmHg | 161 °C |
| Density | ~1.2 g/mL (estimated) | 1.334 g/cm³ | 1.48 g/mL |
| Reactivity | High, readily hydrolyzes | High | Very High |
| Handling | Moisture sensitive, corrosive | Moisture sensitive, corrosive | Moisture sensitive, corrosive, lachrymator |
Performance in Sulfonylation of Primary Amines
The sulfonylation of primary amines can be complicated by the formation of a di-sulfonylated byproduct. This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion attacks a second molecule of the sulfonylating agent. Careful control of reaction parameters is crucial to achieve selective mono-sulfonylation.
Table 2 provides a comparison of the performance of the three agents in the sulfonylation of a model primary amine, benzylamine. The data is compiled from various sources, and reaction conditions have been standardized where possible for comparison.
| Parameter | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Substrate | Benzylamine | Benzylamine | Benzylamine |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) with DMAP (cat.) | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature | 0 °C to 15 °C | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours (estimated) | 12 - 18 hours | 2 - 4 hours |
| Typical Yield | >90% (estimated) | ~85-95% | ~90-98% |
| Key Considerations | High reactivity may require slower addition and strict temperature control to avoid di-sulfonylation. | Solid reagent, easy to handle. Reaction is generally slower than with MsCl. | Highly reactive, requires careful handling and slow addition. Potential for sulfene formation. |
Experimental Protocols
The following are representative experimental protocols for the sulfonylation of a primary amine with each of the discussed agents.
Protocol 1: Sulfonylation with this compound (General Procedure)
-
To a stirred solution of the primary amine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)[1][2]
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.) in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.[1][2]
-
Slowly add p-toluenesulfonyl chloride (1.2 equiv.) portionwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-18 hours.
-
Monitor the reaction progress by TLC. Once the starting amine is consumed, add water to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Protocol 3: Sulfonylation with Methanesulfonyl Chloride (MsCl)[3]
-
Dissolve the primary amine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add methanesulfonyl chloride (1.2 equiv.) dropwise to the cooled, stirred solution over a period of 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizing Workflows and Relationships
The following diagrams illustrate the general experimental workflow for sulfonylation and a decision-making process for selecting an appropriate agent.
General experimental workflow for the sulfonylation of a primary amine.
Decision guide for selecting a sulfonylating agent.
Conclusion
The choice between this compound, TsCl, and MsCl for the sulfonylation of primary amines depends on a balance of reactivity, handling considerations, and the specific nature of the substrate.
-
This compound is a highly reactive liquid agent. Its high reactivity, inferred from hydrolysis data of its analogs, suggests it can lead to rapid and high-yielding reactions, potentially at lower temperatures or shorter reaction times. However, this reactivity also necessitates careful control over reaction conditions to prevent di-sulfonylation and manage its moisture sensitivity.
-
p-Toluenesulfonyl chloride (TsCl) is a solid, making it the easiest of the three to handle and weigh. It is a reliable and effective reagent, though reactions may proceed more slowly compared to MsCl. It is an excellent choice for routine sulfonamide synthesis where ease of use is a priority.
-
Methanesulfonyl chloride (MsCl) is a highly reactive liquid that typically provides high yields in short reaction times. Its small size may be advantageous for reacting with sterically hindered primary amines. Its high reactivity and lachrymatory nature demand careful handling in a well-ventilated fume hood.
For researchers in drug development, this compound presents a potent, albeit less common, alternative for sulfonamide synthesis. Its high reactivity may be particularly useful for less nucleophilic primary amines or when rapid reaction completion is desired. However, for routine applications and ease of handling, TsCl remains a standard, while MsCl offers a balance of high reactivity and broad applicability. As with any chemical synthesis, optimization of the reaction conditions for the specific substrate is paramount to achieving the desired outcome with high yield and purity.
References
The Ascendancy of Diethylsulfamoyl Chloride in Mass Spectrometry Derivatization: A Comparative Guide
In the landscape of analytical chemistry, particularly within mass spectrometry-based applications, derivatization remains a cornerstone for enhancing the sensitivity and selectivity of analyses. For researchers, scientists, and drug development professionals, the choice of a derivatizing agent is pivotal to achieving robust and reliable quantification of target analytes. This guide provides an in-depth comparison of Diethylsulfamoyl chloride (DESC) with other commonly employed derivatizing agents, supported by a review of their chemical properties and reaction mechanisms. While direct, extensive experimental data for DESC in mass spectrometry is emerging, its advantages can be inferred from its chemical structure and the well-documented reactivity of related sulfamoyl chlorides.
The "Why" of Derivatization in Mass Spectrometry
Chemical derivatization serves to modify the physicochemical properties of an analyte to make it more suitable for a specific analytical technique. In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), the primary objectives of derivatization are:
-
Enhanced Ionization Efficiency: Many biologically relevant molecules, such as those containing primary and secondary amines or phenolic hydroxyl groups, exhibit poor ionization in common mass spectrometer ion sources. Derivatization introduces a readily ionizable moiety, significantly boosting the signal intensity.
-
Improved Chromatographic Separation: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase liquid chromatography columns. This is crucial for resolving isomers and separating analytes from matrix interferences.
-
Increased Stability: Certain functional groups may be thermally labile or prone to degradation. Derivatization can protect these groups, leading to more reproducible results.
-
Facilitated Structural Elucidation: The derivatizing agent can introduce a specific fragmentation pattern upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), aiding in the structural confirmation of the analyte.
This compound (DESC): A Promising Reagent
This compound, while not as extensively documented in derivatization for mass spectrometry as some of its counterparts, presents several potential advantages based on its chemical structure and the known reactivity of sulfonyl chlorides. It is a member of the sulfamoyl chloride class of compounds, which are known to react efficiently with primary and secondary amines to form stable sulfonamides.[1]
Key Inferred Advantages of DESC:
-
High Reactivity and Specificity: The sulfamoyl chloride group is highly electrophilic, allowing for rapid and specific reactions with nucleophilic functional groups like primary and secondary amines. This reaction is expected to proceed under mild conditions.
-
Increased Hydrophobicity: The addition of the diethylsulfamoyl group significantly increases the non-polar character of the analyte. This is advantageous for improving retention in reverse-phase chromatography, effectively moving the analyte's elution time away from the solvent front where ion suppression effects are most pronounced.
-
Enhanced Ionization in Positive ESI-MS: The presence of the sulfamoyl group is expected to enhance the proton affinity of the derivatized analyte, leading to improved ionization efficiency in positive ion electrospray ionization (ESI) mass spectrometry.
-
Predictable Fragmentation: The sulfonamide bond formed upon derivatization can provide a predictable fragmentation pathway in MS/MS analysis, yielding characteristic product ions that can be used for selective and sensitive quantification.
-
Potential for Isotopic Labeling: While not explicitly documented, the synthesis of isotopically labeled DESC (e.g., using ¹³C or ¹⁵N) should be feasible, enabling the development of stable isotope-labeled internal standards for accurate quantification.
Comparative Analysis: DESC vs. Established Derivatizing Agents
To provide a clear perspective on the potential of DESC, it is essential to compare it with widely used derivatizing agents. This section will focus on a comparison with Dansyl chloride and Benzoyl chloride, two of the most popular reagents for the derivatization of amines and phenols in mass spectrometry.
| Feature | This compound (Inferred) | Dansyl Chloride | Benzoyl Chloride |
| Target Analytes | Primary & Secondary Amines, potentially Phenols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols, Thiols, some Alcohols |
| Reaction Conditions | Expected to be mild and rapid. | Requires basic conditions (pH 9-10) and heating (e.g., 60°C).[2] | Requires basic conditions and is typically rapid at room temperature.[3][4] |
| Ionization Enhancement | Expected to be significant in positive ESI-MS. | Excellent enhancement in positive ESI-MS due to the dimethylamino group.[5][6] | Good enhancement in positive ESI-MS.[3][7] |
| Hydrophobicity Increase | Significant, due to the diethyl group. | Significant, due to the naphthalene ring.[6] | Moderate, due to the benzoyl group.[4] |
| Fluorescence Properties | No inherent fluorescence. | Highly fluorescent, enabling detection by fluorescence detectors.[5] | Not fluorescent. |
| Stability of Derivative | Sulfonamides are generally very stable. | Sulfonamides are stable. | Amides and esters are generally stable. |
| Byproducts | HCl, which needs to be neutralized. | HCl, which is neutralized by the basic reaction buffer. | HCl, which is neutralized by the basic reaction buffer. |
| Availability of Isotopic Labels | Not commercially common. | Readily available in ¹³C and ¹⁵N labeled forms. | Readily available in ¹³C labeled form.[3] |
Experimental Protocols
While a specific, validated protocol for DESC derivatization in mass spectrometry is not yet widely published, a general procedure can be proposed based on the known reactivity of sulfonyl chlorides. For comparison, established protocols for Dansyl chloride and Benzoyl chloride are also provided.
Proposed General Protocol for this compound (DESC) Derivatization
Materials:
-
This compound (DESC) solution in aprotic solvent (e.g., acetonitrile)
-
Analyte solution
-
Basic buffer (e.g., 100 mM sodium bicarbonate, pH 9)
-
Quenching solution (e.g., formic acid or a primary amine solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To 100 µL of the analyte solution, add 100 µL of the basic buffer.
-
Add 100 µL of the DESC solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for a predetermined time (e.g., 30-60 minutes). Optimization of temperature and time will be necessary.
-
Quench the reaction by adding 10 µL of the quenching solution.
-
Extract the derivatized analyte using an appropriate organic solvent.
-
Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.
Established Protocol for Dansyl Chloride Derivatization[2]
Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Analyte solution
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Formic acid (for quenching)
Procedure:
-
To 50 µL of the analyte solution, add 50 µL of sodium bicarbonate buffer.
-
Add 100 µL of the Dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 10 µL of formic acid to quench the reaction.
-
Centrifuge the sample to pellet any precipitate.
-
Inject an aliquot of the supernatant for LC-MS analysis.
Established Protocol for Benzoyl Chloride Derivatization[3]
Materials:
-
Benzoyl chloride solution (e.g., 2% in acetonitrile)
-
Analyte solution
-
Sodium carbonate buffer (100 mM)
-
Internal standard solution (optional, can be prepared using ¹³C-Benzoyl chloride)
Procedure:
-
To 20 µL of the analyte solution, add 10 µL of 100 mM sodium carbonate.
-
Add 10 µL of the Benzoyl chloride solution.
-
If using an internal standard, add 10 µL of the ¹³C-benzoylated internal standard mixture.
-
Vortex the mixture and let it react at room temperature for 5 minutes.
-
Add a suitable solvent (e.g., water with 0.1% formic acid) to quench the reaction and prepare the sample for injection.
-
Inject an aliquot for LC-MS analysis.
Visualizing the Workflow and Logic
To better understand the derivatization process and the decision-making involved in selecting a reagent, the following diagrams are provided.
Conclusion
This compound holds considerable promise as a derivatization agent for the mass spectrometric analysis of primary and secondary amines, and potentially other nucleophilic compounds. Its inferred properties, such as high reactivity, the ability to significantly increase hydrophobicity, and enhance ionization efficiency, position it as a valuable tool for overcoming common challenges in LC-MS-based analysis.
While established reagents like Dansyl chloride and Benzoyl chloride have the advantage of extensive literature and commercially available isotopically labeled standards, the potential for DESC to offer a unique combination of properties warrants further investigation. As more experimental data becomes available, a more definitive comparison of its performance can be made. For now, based on fundamental chemical principles, this compound represents an exciting avenue for the development of new and improved analytical methods in metabolomics, clinical diagnostics, and pharmaceutical research. Researchers are encouraged to explore its utility, optimizing reaction conditions for their specific analytes of interest to unlock its full potential.
References
- 1. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cross-reactivity studies of Diethylsulfamoyl chloride with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of Diethylsulfamoyl chloride with common functional groups. This compound is a valuable reagent in organic synthesis, primarily for the introduction of the diethylsulfamoyl moiety, which is a key component in various biologically active compounds. Its high reactivity, however, necessitates a thorough understanding of its potential for non-selective reactions with other functional groups within a molecule. This document outlines the expected reactivity hierarchy, provides illustrative experimental data, and details protocols for assessing cross-reactivity.
Reactivity Overview and Mechanism
This compound is a potent electrophile, and its reactions with nucleophiles proceed via a nucleophilic substitution mechanism, generally considered to be SN2-like.[1] The sulfur atom is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it susceptible to attack by a nucleophile. The chloride ion is an excellent leaving group, facilitating the reaction.
The general order of reactivity for this compound with common nucleophilic functional groups is largely dictated by the nucleophilicity of the attacking atom. Based on established principles of organic chemistry and studies on analogous sulfonyl chlorides, the expected reactivity hierarchy is:
Amines > Thiols > Alcohols > Water [2][3]
Data Presentation: Cross-Reactivity Profile
The following table summarizes the cross-reactivity of this compound with various functional groups. The relative reaction rates are presented as an illustrative guide for comparison. It is important to note that actual reaction rates can be influenced by steric hindrance, solvent, temperature, and the presence of catalysts.
| Functional Group | Nucleophile | Product | Relative Rate (Illustrative) | Reaction Conditions & Notes |
| Primary/Secondary Amine | R-NH₂ / R₂-NH | N-substituted Diethylsulfonamide | 1000 | Highly exothermic reaction. Typically carried out at low temperatures (0-25 °C) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[4][5] |
| Thiol | R-SH | S-alkyl/aryl Diethylthiosulfonamide | 100 | Thiols are highly nucleophilic and react readily.[3] The reaction is usually performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate. |
| Alcohol | R-OH | O-alkyl/aryl Diethylsulfonate Ester | 10 | Alcohols are less nucleophilic than amines and thiols. The reaction may require elevated temperatures or the use of a stronger base to deprotonate the alcohol.[4] |
| Water | H₂O | Diethylsulfamic Acid (hydrolysis) | 1 | Hydrolysis is a common side reaction and all reactions should be conducted under anhydrous conditions. This compound hydrolyzes approximately eight times faster than dimethylsulfamoyl chloride.[4] |
| Carboxylic Acid | R-COOH | Mixed Sulfonic-Carboxylic Anhydride | <1 | Carboxylic acids are generally poor nucleophiles. Reaction is slow and may require activation of the carboxylic acid or harsh conditions. |
Experimental Protocols
The following are generalized protocols for evaluating the cross-reactivity of this compound. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
General Protocol for Competitive Cross-Reactivity Study
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve a limiting amount of this compound in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Nucleophile Addition: To this solution, add equimolar amounts of the two nucleophiles to be compared (e.g., a primary amine and a primary alcohol).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Analysis: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction with a suitable reagent (e.g., water or a dilute acid). Extract the product mixture, dry the organic layer, and concentrate under reduced pressure.
-
Product Identification and Quantification: Analyze the crude product mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify the products and determine their relative ratios, thereby establishing the selectivity of the reaction.
Protocol for Reaction with Amines (Sulfonamide Formation)
-
Reactant Preparation: In a flame-dried, round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted diethylsulfonamide.
Mandatory Visualization
The following diagrams illustrate the logical flow of a cross-reactivity assessment and the general reaction mechanism.
References
- 1. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 4. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 5. N,N-二甲胺基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Quantitative Analysis of Amines: Exploring Diethylsulfamoyl Chloride Derivatization and Established Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of amines is a critical task in a multitude of analytical applications, from metabolomics to pharmaceutical quality control. The inherent properties of many amines, such as high polarity and lack of strong chromophores, often necessitate a derivatization step to enhance their detectability and improve chromatographic separation. This guide provides a comparative overview of amine quantification methods, with a focus on derivatization using diethylsulfamoyl chloride and a detailed examination of well-established alternative reagents.
While this compound is not as extensively documented in scientific literature as a derivatizing agent for quantitative amine analysis compared to other reagents, its chemical structure as a sulfonyl chloride suggests a similar reaction mechanism to widely used reagents like dansyl chloride and dabsyl chloride. This guide will explore the hypothetical application of this compound and provide a robust comparison with established methods, supported by experimental data, to offer a comprehensive resource for analytical scientists.
Quantitative Performance of Amine Derivatization Reagents
The selection of a derivatization reagent is paramount and is often dictated by the analytical instrumentation available, the required sensitivity, and the nature of the amine and sample matrix. The following tables summarize the quantitative performance of several common derivatization reagents.
| Reagent | Analyte Type | Detection Method | Linearity (r²) | Limit of Detection (LOD) | Recovery (%) |
| Dansyl Chloride | Primary & Secondary Amines, Amino Acids | HPLC-Fluorescence/UV, LC-MS | >0.99 | pmol range | - |
| Dabsyl Chloride | Primary & Secondary Amines, Amino Acids | HPLC-Vis | >0.99 | pmol range | - |
| FMOC-Cl | Primary & Secondary Amines, Amino Acids | HPLC-Fluorescence | >0.9999 | 0.05 µg/mL (LOQ) | ~95% |
| Benzoyl Chloride | Primary & Secondary Amines, Biogenic Amines | HPLC-UV, LC-MS | - | 0.2 - 2.5 mg/L | 72.8 - 103.4 |
| o-Phthalaldehyde (OPA) | Primary Amines, Amino Acids | HPLC-Fluorescence | >0.99 | 40-70 pmol/mL | - |
| Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| GC-MS (with derivatization) | Aromatic Amines, Alkylamines | 1.8-3.9 pg | - |
| LC-MS/MS (no derivatization) | Aromatic Amines | 0.025-0.20 ng/mL | 0.1-1.0 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are protocols for derivatization with several of the compared reagents.
Hypothetical Protocol for this compound Derivatization
Based on the chemistry of other sulfonyl chlorides, a plausible derivatization procedure with this compound would involve the following steps. This protocol is theoretical and would require optimization.
Materials:
-
This compound solution in a suitable aprotic solvent (e.g., acetonitrile or acetone).
-
Amine standard or sample solution.
-
Alkaline buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 9-10).
-
Quenching solution (e.g., a primary amine like methylamine or a weak acid).
-
Heating block or water bath.
-
Vortex mixer.
-
HPLC or GC system with an appropriate detector.
Procedure:
-
Sample Preparation: Prepare the amine standard or sample in a suitable solvent.
-
Reaction Mixture: In a microcentrifuge tube, combine the amine sample with the alkaline buffer.
-
Derivatization: Add an excess of the this compound solution to the reaction mixture.
-
Incubation: Vortex the mixture and incubate at a moderately elevated temperature (e.g., 50-70°C) for a predetermined time to ensure complete reaction.
-
Quenching: Add the quenching solution to react with the excess this compound.
-
Analysis: The derivatized sample is then ready for injection into the chromatographic system.
Established Derivatization Protocols
Materials:
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile).[1]
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8).[1]
-
Amine standard or sample solution.
-
Heating block or water bath.
-
Vortex mixer.
-
HPLC system with a UV-Vis or fluorescence detector.[2]
Procedure:
-
In a microcentrifuge tube, mix 25 µL of the sample or standard with 50 µL of a 1:1 (v/v) mixture of the dansyl chloride solution and the buffer.[1]
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 60-80°C for 30-60 minutes.[2]
-
The sample is then ready for HPLC analysis.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile).[3][4]
-
Sodium bicarbonate or borate buffer (e.g., 0.1 M, pH 9.0).[3]
-
Amine standard or sample solution.
-
Heating block or water bath.
-
Vortex mixer.
-
HPLC system with a visible detector.[5]
Procedure:
-
Prepare the amine standard or sample in a suitable solvent.
-
Mix the sample with the reaction buffer.[3]
-
Add the dabsyl chloride solution and incubate at 70°C for 15-30 minutes.[4]
-
The derivatized sample can be directly injected into the HPLC system.
Materials:
-
FMOC-Cl solution in a suitable solvent (e.g., acetone or acetonitrile).
-
Borate buffer (e.g., 0.1 M, pH 8.0).
-
Amine standard or sample solution.
-
Quenching reagent (e.g., an amino acid like glycine).
-
HPLC system with a fluorescence detector.[6]
Procedure:
-
Mix the amine sample with the borate buffer.
-
Add the FMOC-Cl solution and allow the reaction to proceed at room temperature.
-
Quench the reaction to consume excess FMOC-Cl.
-
The resulting stable and highly fluorescent derivatives are then analyzed by HPLC.[6]
Visualizing the Derivatization and Analytical Workflows
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Hypothetical workflow for amine derivatization with this compound.
Caption: Comparison of amine quantification approaches.
Conclusion
The quantitative analysis of amines is a cornerstone of many scientific disciplines. While direct analysis using techniques like GC-MS and LC-MS is feasible for some applications, derivatization remains a powerful strategy to enhance sensitivity and chromatographic performance.[7][8]
Although this compound is not a commonly cited reagent, its chemical nature suggests it could serve as a derivatizing agent for primary and secondary amines, analogous to other sulfonyl chlorides. However, for researchers seeking validated and robust methods, established reagents such as dansyl chloride, dabsyl chloride, and FMOC-Cl offer well-documented protocols and predictable performance.[2][3][6] Dansyl and dabsyl chlorides are excellent for creating stable derivatives with strong UV/Vis or fluorescence signals.[2][3][4] FMOC-Cl is particularly noted for generating highly fluorescent products, leading to very low detection limits.[6] Benzoyl chloride provides a reliable method for UV detection, while OPA is a highly sensitive reagent for primary amines.[9]
The choice of the optimal method will ultimately depend on the specific analytical goals, the available instrumentation, and the complexity of the sample matrix. This guide provides the foundational information and comparative data necessary for researchers to make an informed decision for their amine quantification needs.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. jascoinc.com [jascoinc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Isotope Labeling with Diethylsulfamoyl Chloride for Quantitative Proteomics
An Objective Evaluation of a Hypothetical Amine-Reactive Reagent Against Established Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount for elucidating biological mechanisms and identifying therapeutic targets. Isotope labeling, coupled with mass spectrometry, provides a powerful means for relative protein quantification. While Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling are the established cornerstones of chemical labeling, this guide explores the hypothetical application of Diethylsulfamoyl Chloride as a novel labeling reagent.
Currently, there is no documented use of this compound for isotope labeling in quantitative proteomics. This guide, therefore, provides a theoretical framework for its use based on the known reactivity of sulfonyl chlorides with primary amines.[1][2] We will compare its potential performance characteristics against the current industry-standard methods, supported by established experimental data for these alternatives.
Principle of Amine-Reactive Labeling
The core principle of the techniques discussed is the chemical labeling of peptides at primary amine groups—specifically, the N-terminus of a peptide and the ε-amino group of lysine residues.[3][4][5] By using reagents containing stable isotopes, peptides from different samples can be differentially "mass-tagged." These mass differences are then detected by a mass spectrometer, allowing for the relative quantification of the same peptide (and thus, its parent protein) across multiple samples in a single analysis.
Performance Comparison of Labeling Techniques
The choice of a labeling strategy depends on experimental goals, required multiplexing, and budget. The following table compares the hypothetical performance of isotopically labeled this compound with established methods.
| Feature | This compound (Hypothetical) | TMT / iTRAQ | Stable Isotope Dimethyl Labeling |
| Reaction Chemistry | Sulfonylation of primary amines (N-terminus, Lysine) to form stable sulfonamides.[6] | N-hydroxysuccinimide (NHS) ester reaction with primary amines to form stable amide bonds.[3][4][7] | Reductive amination of primary amines using formaldehyde and a reducing agent.[5][8][9] |
| Multiplexing | Potentially 2-plex or higher, dependent on the synthesis of distinct isotopic versions. | High (TMTpro up to 18-plex; iTRAQ up to 8-plex).[3][10] | Low to medium (typically 2-plex or 3-plex, with up to 5-plex reported).[5] |
| Quantification Level | Precursor-based (MS1). Labeled peptides have different masses. | Reporter ion-based (MS/MS). Labeled peptides are isobaric (same mass).[3][4][11] | Precursor-based (MS1). Labeled peptides have different masses.[5][8] |
| Cost-Effectiveness | Potentially low, as the core chemical is simple. However, custom synthesis of isotopologues would be required. | High. Reagents are complex and proprietary. | Very high. Reagents are inexpensive and widely available.[5][8][12] |
| Reaction Specificity | Sulfonyl chlorides are highly reactive and can have side reactions with hydroxyl groups (Ser, Thr, Tyr) and thiols (Cys), though this is less common in aqueous solutions.[6] | NHS esters can also react with hydroxyl groups, leading to "overlabeling" which can compromise quantification.[13][14][15] | Highly specific to primary amines.[8][9] |
| Advantages | - Simple chemical structure.- Forms very stable sulfonamide bonds. | - High multiplexing capability increases throughput.- Isobaric nature can increase sensitivity at the MS1 level.[16] | - Very low cost.- Rapid and robust reaction.- Applicable to virtually any sample type.[5][12] |
| Disadvantages | - Not commercially available for proteomics.- Synthesis of isotopologues required.- High reactivity may lead to off-target labeling.- Susceptible to hydrolysis in aqueous buffer.[1][2] | - Expensive.- Ratio compression due to co-isolation of precursor ions can underestimate quantification.[3] | - Lower multiplexing capability.- Increases complexity of MS1 spectra. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible quantitative proteomics. Below are the established protocols for TMT, iTRAQ, and Dimethyl Labeling, alongside a hypothetical protocol for this compound.
Hypothetical Workflow: this compound Labeling
This proposed workflow is based on standard protocols for labeling proteins with sulfonyl chlorides.
Hypothetical Protocol:
-
Protein Digestion: Extract, reduce, alkylate, and digest proteins into peptides using a standard trypsin digestion protocol.
-
Reagent Preparation: Dissolve isotopically "light" and "heavy" this compound reagents in an anhydrous organic solvent like DMF immediately before use.
-
pH Adjustment: Resuspend dried peptide samples in a chilled buffer, pH 9.0-10.0 (e.g., 0.1M sodium carbonate/bicarbonate buffer).[6]
-
Labeling Reaction: Add the this compound solution to the peptide sample. Incubate the reaction for 1 hour on ice or at 4°C with continuous stirring.
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine.
-
Sample Pooling & Cleanup: Combine the "light" and "heavy" labeled samples, acidify with formic acid, and perform desalting using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the combined sample by LC-MS/MS. Perform relative quantification by comparing the peak intensities of the light and heavy peptide pairs in the MS1 scan.
Established Workflow 1: TMT/iTRAQ Labeling
TMT and iTRAQ are isobaric tagging methods, meaning that all tags have the same nominal mass. Quantification is achieved by fragmenting the tag in the mass spectrometer to release reporter ions of different masses.
Protocol (TMT Example): [11][17][18]
-
Protein Digestion: Follow a standard protein digestion workflow to obtain clean peptide samples.
-
Reagent Preparation: Dissolve each TMTpro isobaric label in anhydrous acetonitrile.
-
Labeling Reaction: Add the appropriate TMT label to each peptide sample (resuspended in a buffer like TEAB, pH 8.5). Incubate for 1 hour at room temperature.
-
Quenching: Add hydroxylamine to each sample to quench the reaction.
-
Sample Pooling & Cleanup: Combine all labeled samples into a single tube. Desalt the pooled sample using a C18 solid-phase extraction method.
-
Fractionation: To reduce sample complexity, fractionate the peptide mixture using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The instrument isolates a precursor ion (containing all isobaric tags), fragments it, and measures the intensity of the unique low-mass reporter ions in the MS/MS spectrum for quantification.[4][11]
Established Workflow 2: Stable Isotope Dimethyl Labeling
This method uses the simple and cost-effective reagents formaldehyde and sodium cyanoborohydride to label primary amines.
Protocol (In-solution): [5][8]
-
Protein Digestion: Prepare digested peptide samples as in the other methods.
-
Reagent Preparation:
-
Light Labeling: Use normal isotopic formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).
-
Heavy Labeling: Use deuterated formaldehyde (CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN).
-
-
Labeling Reaction: To each peptide sample (resuspended in a buffer like TEAB), add the respective "light" or "heavy" formaldehyde solution, followed by the corresponding sodium cyanoborohydride solution. Vortex and incubate for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding ammonia or glycine.
-
Acidification & Pooling: Acidify the samples with formic acid to destroy any remaining reducing agent. Combine the "light" and "heavy" samples.
-
Cleanup & Analysis: Desalt the combined sample using C18 cleanup and analyze by LC-MS/MS, using MS1 peak intensities for quantification.
Conclusion
While this compound is not a recognized reagent in the quantitative proteomics toolkit, a hypothetical workflow can be constructed based on its chemical properties. This theoretical exploration suggests it would function as a precursor-based (MS1) labeling method, similar to dimethyl labeling. Its primary challenges would be the need for custom synthesis of isotopologues, its high reactivity, and its susceptibility to hydrolysis, which could impact labeling efficiency and reproducibility.
In contrast, TMT and iTRAQ offer superior multiplexing capabilities, making them ideal for studies comparing many samples simultaneously, though at a higher cost and with the potential for ratio compression.[3][17][18] Stable Isotope Dimethyl Labeling remains an excellent choice for less complex (2-3 sample) comparisons, offering a robust, highly specific, and extremely cost-effective workflow.[5][8][19]
For researchers requiring high-throughput analysis of many samples, TMT and iTRAQ are the dominant technologies. For routine, cost-sensitive quantitative experiments comparing two or three states, dimethyl labeling provides a reliable and economical alternative. The development of a novel reagent like this compound would require significant validation to demonstrate its efficiency, specificity, and quantitative accuracy before it could be considered a viable alternative to these well-established methods.
References
- 1. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 11. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An efficient, amine-specific iTRAQ labeling method improves the peptide and protein identification rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 19. ckisotopes.com [ckisotopes.com]
Safety Operating Guide
Navigating the Safe Disposal of Diethylsulfamoyl Chloride: A Procedural Guide
Core Principle: Treat as Hazardous Waste
Given its chemical nature as a sulfamoyl chloride, it should be presumed that Diethylsulfamoyl Chloride is a corrosive, toxic, and moisture-sensitive substance. Therefore, it must be managed as hazardous waste. All disposal activities must comply with local, state, and federal environmental regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and engineering controls are in place.
Table 1: Essential Personal Protective Equipment (PPE) and Engineering Controls
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and corrosive vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact, which can lead to severe burns. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | Protects against accidental spills and splashes. |
| Respiratory Protection | Use only in a certified chemical fume hood | Prevents inhalation of toxic and corrosive vapors.[1] |
| Engineering Controls | A properly functioning chemical fume hood, eyewash station, and safety shower | Essential for minimizing exposure and for immediate response in case of an accident.[1] |
Step-by-Step Disposal Procedure
This procedure is based on established protocols for Dimethylsulfamoyl Chloride and should be adapted with caution for this compound.
1. Preparation and Segregation:
-
Do not attempt to neutralize this compound with water or bases in an uncontrolled manner. The hydrolysis of sulfamoyl chlorides can be vigorous and produce hydrochloric acid.
-
Keep the original container of this compound tightly closed and clearly labeled as "Hazardous Waste: this compound".
-
Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[1]
2. Spill Management (for small quantities):
-
In the event of a small spill, absorb the material with an inert, dry absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.
3. Packaging for Disposal:
-
Ensure the waste container is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be securely sealed to prevent leakage and reaction with atmospheric moisture.
-
Properly label the container with the full chemical name, associated hazards (Corrosive, Toxic), and the date of waste generation.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with all necessary information regarding the chemical's identity and hazards.
-
Never dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Disclaimer: This guide is intended for informational purposes and is based on the available data for a similar chemical, Dimethylsulfamoyl Chloride. The user is responsible for conducting a thorough risk assessment and adhering to all applicable safety protocols and regulations. Always consult the Safety Data Sheet (SDS) for any chemical before handling and disposal. In the absence of a specific SDS for this compound, extreme caution is advised.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
